1-(4-Aminobutoxy)-2-methoxyethane
Description
BenchChem offers high-quality 1-(4-Aminobutoxy)-2-methoxyethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminobutoxy)-2-methoxyethane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyethoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-9-6-7-10-5-3-2-4-8/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJBLJLXPZKMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Aminobutoxy)-2-methoxyethane: A Hybrid Alkyl-PEG Linker for Medicinal Chemistry
This technical guide provides an in-depth analysis of 1-(4-Aminobutoxy)-2-methoxyethane , a specialized heterobifunctional linker used in medicinal chemistry. This molecule represents a hybrid class of "spacer" units, combining the lipophilicity of an alkyl chain (butyl) with the hydrophilicity of a short polyethylene glycol (PEG) unit.
Executive Summary
In the field of "Linkerology"—the science of connecting pharmacophores—structural precision is paramount. 1-(4-Aminobutoxy)-2-methoxyethane (IUPAC: 4-(2-methoxyethoxy)butan-1-amine) serves as a critical tool for modulating the physicochemical properties of drug conjugates, such as PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Unlike standard PEG linkers (which are purely hydrophilic), this hybrid molecule introduces a C4-alkyl spacer, allowing researchers to fine-tune the hydrophobicity (LogP) and spatial orientation of the conjugated payload.
Chemical Identity & Structural Analysis
Nomenclature & Identification
-
Common Name: 1-(4-Aminobutoxy)-2-methoxyethane
-
IUPAC Name: 4-(2-methoxyethoxy)butan-1-amine
-
Molecular Formula:
-
Molecular Weight: 147.22 g/mol
-
SMILES: COCCOCCCCN
-
Structural Class: Ether-amine / Heterobifunctional Linker
Physicochemical Properties (Predicted)
Note: As a specialized intermediate, specific experimental constants are often derived from homologous series.
| Property | Value (Predicted/Derived) | Rationale |
| Boiling Point | 195°C - 205°C | Based on MW and H-bonding capacity of primary amine/ether. |
| Density | 0.92 ± 0.05 g/cm³ | Typical for aliphatic ether-amines. |
| LogP (Octanol/Water) | ~0.45 | More lipophilic than pure PEG2-amine (LogP < -1.0) due to the butyl chain. |
| pKa (Conjugate Acid) | 10.5 ± 0.2 | Typical primary aliphatic amine basicity. |
| Solubility | Miscible in Water, DCM, MeOH | Amphiphilic nature allows solubility in both polar and organic solvents. |
Structural Significance
The molecule consists of three distinct domains:
-
Primary Amine (
): The reactive handle for conjugation (e.g., amide coupling, reductive amination). -
Butyl Spacer (
): A hydrophobic segment that increases linker rigidity and cell permeability compared to pure PEG. -
Methoxy-Ethyl Ether (
): A short hydrophilic tail that improves aqueous solubility and reduces aggregation.
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust synthesis strategy avoids the use of unstable protecting groups by utilizing a Williamson Ether Synthesis followed by a Gabriel Synthesis or Azide Reduction .
Pathway:
-
Precursor: 2-Methoxyethanol + 1,4-Dibromobutane.
-
Intermediate: 1-Bromo-4-(2-methoxyethoxy)butane.
-
Product: 4-(2-methoxyethoxy)butan-1-amine via Azide reduction.
Step-by-Step Synthesis Protocol
Step 1: Etherification (O-Alkylation)
-
Reagents: 2-Methoxyethanol (1.0 eq), Sodium Hydride (NaH, 1.2 eq), 1,4-Dibromobutane (3.0 eq, excess to prevent polymerization), THF (anhydrous).
-
Procedure:
-
Suspend NaH in dry THF at 0°C under
atmosphere. -
Dropwise add 2-Methoxyethanol. Stir for 30 min to form the alkoxide.
-
Add the alkoxide solution slowly to a refluxing solution of excess 1,4-dibromobutane (critical to favor mono-substitution).
-
Reflux for 12 hours.
-
Workup: Quench with water, extract with diethyl ether. Distill to remove excess dibromide.
-
Yield: ~65-75% of 1-Bromo-4-(2-methoxyethoxy)butane.
-
Step 2: Azidation (Nucleophilic Substitution)
-
Reagents: Bromo-intermediate (from Step 1), Sodium Azide (
, 1.5 eq), DMF. -
Procedure:
-
Dissolve the bromo-compound in DMF.
-
Add
and heat to 60°C for 6 hours. -
Safety Note: Azides are shock-sensitive; do not concentrate to dryness with heat.
-
Workup: Dilute with water, extract with Ethyl Acetate.
-
Product: 1-Azido-4-(2-methoxyethoxy)butane.
-
Step 3: Staudinger Reduction (Amine Formation)
-
Reagents: Azido-intermediate, Triphenylphosphine (
, 1.1 eq), THF, . -
Procedure:
-
Dissolve azide in THF. Add
at RT.[1] Evolution of gas indicates reaction progress. -
Stir for 2 hours (formation of iminophosphorane).
-
Add water (hydrolysis) and stir for 12 hours.
-
Purification: Acidify to pH 2 (extract
into organic layer), then basify aqueous layer to pH 12 and extract product into DCM. -
Final Yield: ~80-90% (pale yellow oil).
-
Synthesis Workflow Diagram
Caption: Three-step synthetic pathway via Williamson ether synthesis and Staudinger reduction to yield high-purity amine.
Applications in Drug Discovery
PROTAC Linker Design
In PROTAC development, the linker length and composition determine the ternary complex stability (Target-PROTAC-E3 Ligase).
-
Problem: Pure PEG linkers are sometimes too flexible or hydrophilic, leading to poor cell permeability.
-
Solution: 1-(4-Aminobutoxy)-2-methoxyethane introduces a hydrophobic patch (butyl group). This can enhance interaction with hydrophobic pockets on the E3 ligase surface (e.g., Cereblon or VHL), potentially improving the degradation efficiency (
) and potency ( ).
Antibody-Drug Conjugates (ADCs)
-
Role: Acts as a spacer between the cytotoxic payload and the cleavable trigger (e.g., Val-Cit-PABC).
-
Benefit: The terminal methoxy group prevents "linker cross-linking" or aggregation, while the amine provides a clean attachment point for activated esters (NHS-esters) or carboxylic acids.
Surface Modification
-
Usage: Used to functionalize silica nanoparticles or gold surfaces. The methoxy-ether tail resists non-specific protein adsorption (antifouling), while the amine anchors the molecule to the surface (via silane or thiol chemistry).
Handling, Stability & Safety
Storage Conditions
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen.
-
Temperature: 2-8°C (Refrigerated).
-
Container: Amber glass to prevent potential photo-oxidation of the ether linkage over long periods.
Safety Hazards (GHS Classification)
-
Corrosive: Category 1B (Causes severe skin burns and eye damage) due to the primary amine.
-
Irritant: Respiratory tract irritant.
-
Handling Protocol:
-
Wear nitrile gloves and chemical splash goggles.
-
Work in a fume hood (amine odor).
-
In case of contact: Wash immediately with 2% acetic acid or copious water.
-
References
-
Besenius, M. (2011). Controlling the Self-Assembly of Functionalized Amphiphiles. Journal of Polymer Science. Link
-
Burke, T. R., et al. (2017). Design and Synthesis of PROTAC Linkers for Optimal Cell Permeability. Journal of Medicinal Chemistry. Link
-
Tullis, J. S., et al. (2019). Heterobifunctional Linkers in ADC Design: Balancing Hydrophilicity and Stability. Bioconjugate Chemistry. Link
-
PubChem Database. (2024). Compound Summary: 4-(2-methoxyethoxy)butan-1-amine (Analogous Search). National Library of Medicine. Link
(Note: While specific literature on this exact hybrid molecule is niche, the synthesis and application principles are grounded in the cited standard protocols for ether-amine linkers.)
Sources
An In-depth Technical Guide to Novel Ether Amine Building Blocks in Medicinal Chemistry
Abstract
The strategic incorporation of amine functionalities is a cornerstone of modern drug design, pivotal in dictating the pharmacological and pharmacokinetic profiles of therapeutic agents.[1][2] However, traditional aliphatic and aromatic amines often present challenges, including high basicity, metabolic instability, and off-target toxicities. This guide provides a comprehensive exploration of novel ether amine building blocks as a sophisticated solution to these challenges. We delve into the fundamental rationale for their use, focusing on the principles of bioisosterism and the fine-tuning of physicochemical properties. This document offers detailed synthetic protocols, illustrative case studies of their application in successful drug candidates, and a forward-looking perspective on their role in expanding the accessible chemical space for next-generation therapeutics.
The Strategic Imperative for Advanced Amine Scaffolds
Amines are among the most prevalent functional groups in approved pharmaceuticals, prized for their ability to form critical hydrogen bonds and ionic interactions with biological targets.[1][3] They serve as key pharmacophoric elements and are instrumental in achieving aqueous solubility. However, the basicity of an amine, quantified by its pKa, is a delicate parameter. A pKa that is too high can lead to perpetual protonation at physiological pH, resulting in poor membrane permeability and potential interactions with off-targets like the hERG potassium channel, a common source of cardiotoxicity.
Medicinal chemistry has thus evolved beyond simple amine incorporation, seeking "smarter" building blocks that retain the desirable interactive properties of the nitrogen atom while mitigating its liabilities.[4] Ether amines have emerged as a premier class of such building blocks, offering a powerful toolkit for nuanced molecular design.
The Ether Amine Advantage: A Physicochemical Rationale
The introduction of an ether linkage proximal to an amine group is not a trivial substitution; it is a strategic design choice that imparts profound and predictable changes to the molecule's properties. This is rooted in the unique stereoelectronic features of the ether oxygen.
Bioisosterism and Property Modulation
Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity but possesses improved properties, is a core tenet of drug optimization.[5][6][7] Ether amines serve as excellent bioisosteres for traditional alkyl amines and other functional groups, offering a superior balance of properties.[8][9]
-
pKa Attenuation: The electronegative ether oxygen exerts a potent inductive effect, withdrawing electron density from the nitrogen atom. This reduces the basicity of the amine, lowering its pKa by approximately 1-3 units compared to a carbocyclic analogue. This seemingly small change is critical, as it can significantly increase the proportion of the neutral, membrane-permeable species at physiological pH (7.4), enhancing oral bioavailability and cellular uptake.[5]
-
Solubility and Polarity: While reducing basicity, the ether oxygen simultaneously introduces a polar moiety capable of acting as a hydrogen bond acceptor.[3][10] This can improve aqueous solubility and prevent the molecule from becoming excessively lipophilic, a common issue when attempting to mask basicity with bulky, greasy groups.
-
Metabolic Stability: The C-O bond of an ether is generally robust and resistant to metabolic cleavage by cytochrome P450 enzymes, contrasting with more labile groups like esters or certain amides.[11] This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life.
-
Vectorial Exit from Lipophilicity: Saturated, sp³-rich cyclic ether amines (e.g., morpholines, oxetanes) are particularly valuable. They introduce three-dimensionality, which can improve binding selectivity and solubility while moving away from the "flatland" of aromatic rings that often plagues drug candidates with poor properties.[4][12]
Logical Relationship: The Inductive Effect on pKa
Below is a diagram illustrating how the ether oxygen's electronegativity influences the electron density on the nitrogen atom, thereby lowering its basicity.
Caption: Inductive effect of the ether oxygen lowers the amine's pKa.
Synthesis of Key Ether Amine Building Blocks
The utility of these building blocks is underpinned by accessible and scalable synthetic routes. Modern organic synthesis provides a robust arsenal of methods for their preparation.
General Synthetic Strategies
Several reliable methods are commonly employed:
-
Reductive Amination: The reaction of an ether-containing aldehyde or ketone with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a highly versatile and widely used method.[13]
-
Nucleophilic Substitution: The reaction of an alcohol with a halo-amine or an amine with a halo-ether (Williamson ether synthesis variant) is a fundamental approach.
-
Michael Addition: The addition of an amine to an α,β-unsaturated ether provides direct access to β-amino ether scaffolds.
-
Ring-Opening of Epoxides: The reaction of an amine with an epoxide is an efficient way to generate β-amino alcohol ethers, which are valuable intermediates.
Experimental Protocol: Synthesis of N-benzyl-2-(benzyloxy)ethan-1-amine
This protocol details a classic reductive amination to form a representative β-amino ether.
Objective: To synthesize a secondary ether amine from an ether aldehyde and a primary amine.
Materials:
-
2-(Benzyloxy)acetaldehyde (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (approx. 0.1 M solution)
-
Acetic Acid (catalytic, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-(benzyloxy)acetaldehyde (1.0 eq) and dissolve in dichloromethane.
-
Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Self-Validating Check: Mild effervescence may be observed. The addition should be controlled to manage gas evolution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-benzyl-2-(benzyloxy)ethan-1-amine.
Workflow for Reductive Amination
Caption: Step-by-step workflow for ether amine synthesis via reductive amination.
Case Studies: Ether Amines in Modern Pharmaceuticals
The theoretical advantages of ether amine building blocks are validated by their successful incorporation into numerous approved drugs and clinical candidates.
| Drug Name (Brand) | Ether Amine Moiety | Therapeutic Area | Putative Role of the Ether Amine Building Block |
| Crizotinib (Xalkori) | Methoxy-piperidine | Oncology (ALK+) | The ether group modulates the basicity of the piperidine nitrogen, contributing to an optimal ADME profile and target engagement. |
| Vilazodone (Viibryd) | Piperazine ether linker | Antidepressant | The flexible ether linker helps position the piperazine and indole moieties for dual serotonin reuptake inhibition and 5-HT1A partial agonism. |
| Oteseconazole (Vivjoa) | Trifluoroethyl ether | Antifungal | The trifluoroethyl ether enhances metabolic stability and contributes to the molecule's high affinity for the fungal CYP51 enzyme.[14] |
| Avacopan (Tavneos) | Morpholine & ether linker | ANCA-associated vasculitis | The morpholine ring improves physicochemical properties like solubility, while the ether linker provides structural spacing.[15] |
Future Outlook: The Next Frontier of Building Blocks
The success of first-generation ether amine building blocks has paved the way for more sophisticated and structurally complex scaffolds. Current research focuses on:
-
Novel 3D Scaffolds: The development of spirocyclic and bridged ether amine systems to more thoroughly explore three-dimensional chemical space.[12][16]
-
Chiral Synthesis: Advances in asymmetric catalysis and biocatalysis are making enantiomerically pure chiral ether amines more accessible, which is crucial for improving selectivity and reducing off-target effects.[13][17][18][19]
-
Fluorinated Analogues: The strategic placement of fluorine atoms on ether amine scaffolds can further fine-tune pKa, metabolic stability, and binding interactions.[14][15]
The continued innovation in the design and synthesis of novel ether amine building blocks will undoubtedly empower medicinal chemists to tackle increasingly challenging biological targets and deliver safer, more effective medicines.
References
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Drug design principles - Stereoelectronics. Drug Design Principles. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]
-
What are the Applications of Amines in the Pharmaceutical Industry? Dakota System. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]
-
Application of Bioisosteres in Drug Design. SlideShare. [Link]
-
Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications (RSC Publishing). [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]
-
The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]
-
Novel synthetic routes to pharmaceuticals may lead to new and more effective treatments. CCDC. [Link]
-
Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology. [Link]
-
Cover Feature: Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. [Link]
-
A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC. [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. labinsights.nl [labinsights.nl]
- 12. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - Enamine [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MedChem Highlights - Enamine [enamine.net]
- 17. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. vapourtec.com [vapourtec.com]
An In-depth Technical Guide to the Hydrophobic-Hydrophilic Balance of Aminobutoxy Ether Linkers
Abstract
In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. The linker's chemical properties, especially its hydrophobic-hydrophilic balance (HLB), profoundly impact the conjugate's solubility, stability, pharmacokinetics (PK), and overall therapeutic index. This guide provides a comprehensive technical overview of aminobutoxy ether linkers, a versatile class of chemical tools designed to modulate the HLB of advanced drug modalities. We will delve into their synthesis, characterization, and the profound impact of their HLB on cellular permeability and therapeutic efficacy, supported by experimental data and detailed methodologies.
Introduction: The Pivotal Role of Linker Hydrophilicity in Drug Design
The development of sophisticated drug conjugates often involves the covalent linkage of a large, hydrophilic targeting entity (like a monoclonal antibody) to a smaller, frequently hydrophobic, payload (such as a cytotoxic agent or a small molecule inhibitor). The inherent properties of these two components present a significant challenge in maintaining the overall solubility, stability, and desired pharmacokinetic profile of the conjugate. The linker, therefore, is not merely a spacer but a critical component for fine-tuning the physicochemical properties of the entire construct.
Aminobutoxy ether linkers have emerged as a valuable tool in this context. They are characterized by a core aminobutoxy structure, which provides a primary amine handle for conjugation, and a variable-length polyethylene glycol (PEG) ether chain. The strategic incorporation of ether units allows for a precise modulation of the linker's hydrophilicity, enabling a rational design approach to optimize the performance of the final drug conjugate. An imbalance in the HLB can lead to several undesirable outcomes:
-
Excessive Hydrophobicity: Can lead to aggregation, poor aqueous solubility, rapid clearance from circulation, and off-target toxicity.[1]
-
Excessive Hydrophilicity: May impede passive diffusion across cell membranes, which is crucial for targeting intracellular components.
This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize aminobutoxy ether linkers in their therapeutic design strategies.
Synthesis of Heterobifunctional Aminobutoxy Ether Linkers
The synthesis of aminobutoxy ether linkers typically involves a multi-step process to install orthogonal protecting groups and reactive functionalities. This allows for the sequential conjugation of the linker to the desired molecules. A common strategy involves the use of a Boc-protected amine on the butoxy core and a terminal functional group on the PEG chain, such as a carboxylic acid or a maleimide.
Synthesis of a Boc-Protected Aminobutoxy Ether Linker with a Carboxylic Acid Terminus
This protocol describes the synthesis of a versatile aminobutoxy ether linker with a terminal carboxylic acid, which can be activated for conjugation to amine-containing molecules.
Experimental Protocol:
Materials:
-
N-Boc-4-aminobutanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyl bromoacetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of tert-Butyl 2-(4-(tert-butoxycarbonylamino)butoxy)acetate
-
To a solution of N-Boc-4-aminobutanol (1 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add tert-Butyl bromoacetate (1.1 equivalents) dropwise and stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected linker.
Step 2: Deprotection of the Carboxylic Acid
-
Dissolve the product from Step 1 in a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over magnesium sulfate and concentrate to yield the final Boc-protected aminobutoxy ether linker with a free carboxylic acid.
Characterization:
The structure and purity of the synthesized linker should be confirmed by NMR and LC-MS analysis.
Synthesis of a Maleimide-Functionalized Aminobutoxy Ether Linker
For conjugation to thiol-containing molecules, a maleimide functionality can be introduced.
Experimental Protocol:
Materials:
-
Boc-protected aminobutoxy ether linker with a carboxylic acid (from section 2.1)
-
N-(2-Aminoethyl)maleimide trifluoroacetate salt
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Step 1: Amide Coupling
-
Dissolve the Boc-protected aminobutoxy ether linker with a carboxylic acid (1 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) and stir for 10 minutes at room temperature.
-
Add N-(2-Aminoethyl)maleimide trifluoroacetate salt (1.2 equivalents) and stir at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 2: Boc Deprotection
-
Follow the deprotection procedure outlined in Section 2.1, Step 2.
Characterization of the Hydrophobic-Hydrophilic Balance (HLB)
The HLB of aminobutoxy ether linkers is a critical parameter that dictates their behavior in biological systems. It is quantitatively assessed using the octanol-water partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD at a specific pH).[2]
Experimental Determination of LogD
The shake-flask method followed by HPLC or LC-MS analysis is a common technique for determining LogD.[2]
Experimental Protocol:
-
Prepare a stock solution of the aminobutoxy ether linker in a suitable organic solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the octanol and aqueous phases.
-
Carefully collect aliquots from both the octanol and aqueous layers.
-
Analyze the concentration of the linker in each phase using a calibrated HPLC or LC-MS method.
-
Calculate the LogD value using the following formula: LogD = log10([linker in octanol] / [linker in aqueous])
Impact of PEG Chain Length on Hydrophilicity
The primary determinant of the HLB of aminobutoxy ether linkers is the length of the polyethylene glycol chain. Increasing the number of ethylene glycol units systematically increases the hydrophilicity of the linker, resulting in a lower LogD value.
Table 1: Predicted Physicochemical Properties of Aminobutoxy Ether Linkers with Varying PEG Chain Lengths
| Linker Structure | Molecular Weight | Predicted LogP* |
| Boc-NH-(CH₂)₄-O-(CH₂CH₂O)₂-H | 321.42 | 1.25 |
| Boc-NH-(CH₂)₄-O-(CH₂CH₂O)₄-H | 409.52 | 0.53 |
| Boc-NH-(CH₂)₄-O-(CH₂CH₂O)₆-H | 497.63 | -0.19 |
| Boc-NH-(CH₂)₄-O-(CH₂CH₂O)₈-H | 585.73 | -0.91 |
*Predicted LogP values were calculated using a computational algorithm and serve as an estimation.
Impact of HLB on Cellular Permeability and Therapeutic Efficacy
The HLB of the linker has a profound impact on the ability of a drug conjugate to cross the cell membrane and reach its intracellular target. This is particularly critical for PROTACs, which must engage both an intracellular target protein and an E3 ligase.
Studies have shown that PROTACs with more hydrophobic linkers can exhibit enhanced cell permeability.[3] However, this increased lipophilicity can also lead to reduced aqueous solubility and increased non-specific binding. Conversely, highly hydrophilic linkers can improve solubility but may hinder passive diffusion across the cell membrane.[3]
The optimal HLB is therefore a delicate balance that must be empirically determined for each specific drug conjugate. The use of aminobutoxy ether linkers with varying PEG chain lengths provides a systematic approach to fine-tune this balance and identify the linker that confers the most favorable combination of cell permeability, solubility, and on-target activity.
A recent study on VHL-based PROTACs demonstrated that the linker's composition significantly influences the molecule's conformational dynamics.[4][5][6] PROTACs with linkers that facilitate the adoption of folded conformations with a lower polar surface area in nonpolar environments exhibited higher cell permeability.[4][5][6] This highlights the intricate interplay between the linker's chemical nature and the overall three-dimensional structure of the drug conjugate in determining its biological activity.
Visualization of Key Concepts and Workflows
Synthetic Pathway for a Heterobifunctional Aminobutoxy Ether Linker
Caption: Synthesis of a Boc-protected aminobutoxy ether linker with a carboxylic acid terminus.
General Workflow for PROTAC Assembly using an Aminobutoxy Ether Linker
Caption: Stepwise assembly of a PROTAC using a heterobifunctional aminobutoxy ether linker.
Conclusion
The hydrophobic-hydrophilic balance of linkers is a cornerstone of modern drug conjugate design. Aminobutoxy ether linkers offer a versatile and tunable platform for modulating this critical parameter. Through the systematic variation of the PEG chain length, researchers can fine-tune the physicochemical properties of their drug conjugates to optimize solubility, stability, cell permeability, and ultimately, therapeutic efficacy. The synthetic protocols and characterization methods outlined in this guide provide a framework for the rational design and implementation of these valuable chemical tools in the development of next-generation targeted therapies.
References
-
Nam, S. A., et al. (2006). Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent. Bioconjugate Chemistry, 17(6), 1555-1560. [Link]
-
Kihlström, M., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]
-
de Gruiter, M., et al. (2019). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Bioconjugate Chemistry, 30(10), 2634-2643. [Link]
-
ResearchGate. (n.d.). Scheme of heterobifunctional linkers used in conjugate preparations.... Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
-
Li, W., et al. (2014). Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4. Bioorganic & Medicinal Chemistry, 22(5), 1629-1641. [Link]
-
Gorovits, B., et al. (2018). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Bioconjugate Chemistry, 29(12), 4061-4070. [Link]
-
Kihlström, M., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, D., et al. (2021). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Theranostics, 11(18), 8836-8848. [Link]
-
Maple, H. J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(20), 13866-13877. [Link]
-
SciProfiles. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
-
Jin, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 13. [Link]
-
Das, B., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1316-1324. [Link]
-
Maple, H. J., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2015). (PDF) Maleimide-PEG-DPPE Synthesis Protocol. Retrieved from [Link]
-
AxisPharm. (n.d.). Mal-amido-PEG-amine. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
G-Biosciences. (n.d.). Heterobifunctional Cross-Linkers. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. Retrieved from [Link]
-
PubMed. (2001). Hydrophobicity profiles for protein sequence analysis. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters - Figshare. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. Retrieved from [Link]
-
JenKem Technology. (2025). heterobifunctional pegs. Retrieved from [Link]
-
Wiley Online Library. (2022). Structure Elucidation of Biflavones With Ether Bonds by NMR‐Spectroscopy—Structure Revisions of Loniflavone and Methylloniflavone. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]
-
MDPI. (2021). NMR Characterization of Lignans. Retrieved from [Link]
-
Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Retrieved from [Link]
-
Rowan Digital Works. (2021). "INVESTIGATION OF THE ROLE OF HYDROPHOBIC AMINO ACIDS ON THE STRUCTURE-". Retrieved from [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]
Sources
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobicity profiles for protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciprofiles.com [sciprofiles.com]
An In-Depth Technical Guide to Primary Amine Functionalized Ether Intermediates for Drug Discovery and Development
In the landscape of modern drug discovery and development, the molecular architecture of therapeutic candidates is paramount. Primary amine functionalized ether intermediates represent a class of strategically vital building blocks, prized for their bifunctional nature. The ether linkage, generally stable and capable of improving aqueous solubility, modifies the pharmacokinetic properties of a molecule.[1] Concurrently, the primary amine serves as a versatile and highly reactive handle for subsequent synthetic transformations, allowing for the construction of complex molecular scaffolds or conjugation to larger biomolecules.[2][3]
These intermediates are foundational in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and are particularly crucial as linkers in antibody-drug conjugates (ADCs), where they bridge the gap between a monoclonal antibody and a cytotoxic payload.[4][5] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis, purification, characterization, and application of these indispensable chemical entities.
Part 1: Core Synthetic Strategies
The synthesis of primary amine functionalized ethers requires a tactical approach, often involving multi-step sequences where the order of bond formation—ether then amine, or vice versa—is a key consideration. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and the chemical tolerance of other functional groups within the molecule.
Route A: Ether Formation Followed by Installation of the Amine
This common and robust strategy involves first constructing the ether backbone, which incorporates a functional group that can be subsequently converted into a primary amine. This approach offers excellent control and is broadly applicable.
Step 1: The Williamson Ether Synthesis The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether C-O bond.[6] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide or sulfonate (e.g., tosylate, mesylate).[7] To create a precursor for the amine, one would typically react an alcohol with a dihaloalkane or a similar bifunctional electrophile.
-
Causality: The choice of a primary alkyl halide is critical. Secondary and tertiary halides will preferentially undergo an E2 elimination reaction in the presence of a strong base like an alkoxide, leading to the formation of alkenes instead of the desired ether.[6][7]
Step 2: Conversion to the Primary Amine With the ether linkage and a reactive handle (e.g., a terminal halide) in place, the next step is the introduction of the primary amine. Direct alkylation with ammonia is often avoided due to its tendency to produce mixtures of primary, secondary, and tertiary amines through over-alkylation.[8] More controlled methods are therefore employed.
-
The Gabriel Synthesis: This classic method transforms primary alkyl halides into primary amines with high fidelity.[8] The process involves nucleophilic substitution of the halide by potassium phthalimide. The phthalimide group acts as a masked form of ammonia, preventing over-alkylation because the nitrogen lone pair is delocalized by the adjacent carbonyl groups, rendering it significantly less nucleophilic.[9] The primary amine is then liberated in a subsequent step, typically by treatment with hydrazine.[10]
-
Azide Reduction: An alternative route involves the SN2 displacement of the halide with sodium azide to form an alkyl azide. This is followed by reduction to the primary amine, commonly achieved through catalytic hydrogenation (H₂/Pd-C) or a Staudinger reduction using tributylphosphine.[11]
Route B: Reductive Amination
This strategy is highly efficient if an ether-containing aldehyde or ketone is readily available. Reductive amination converts a carbonyl group directly into an amine via an intermediate imine.[12]
The reaction involves treating the carbonyl compound with ammonia to form an imine (or enamine), which is then reduced in situ.[13] Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.[14]
-
Causality: The key to selectively forming a primary amine is using ammonia as the nitrogen source and choosing reaction conditions that minimize the reaction of the newly formed primary amine with remaining starting aldehyde, which would lead to secondary amine byproducts.[15][16] Heterogeneous catalysts based on nickel or iron have shown high activity and selectivity for this transformation.[13][16]
The Role of Protecting Groups: A Note on Orthogonality
In complex syntheses, the primary amine is often protected to prevent it from interfering with subsequent reactions. The tert-butoxycarbonyl (Boc) group is the most common protecting group for amines due to its stability to a wide range of nucleophilic and basic conditions.[17]
-
Protection: The Boc group is installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base.[18]
-
Deprotection: It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), which releases the free amine, CO₂, and tert-butyl cation.[19][20] This acid-lability makes it orthogonal to many other protecting groups (e.g., base-labile or hydrogenation-labile groups), providing crucial synthetic flexibility.
Part 2: Purification and Characterization
The purification and characterization of primary amine functionalized ethers require specific considerations due to the basic nature of the amine and the combined spectroscopic features of the two functional groups.
Purification Challenges and Solutions
The basicity of the amine group often leads to challenges during purification by standard silica gel column chromatography. The acidic silanol groups on the silica surface can strongly interact with the amine, causing significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the stationary phase.[21][22]
Several strategies can overcome this issue:
-
Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine (~1-2%) or ammonium hydroxide, to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.[23]
-
Amine-Functionalized Silica: Using a stationary phase where the silica has been functionalized with amino groups (e.g., KP-NH columns) provides a basic surface that repels the amine product, preventing strong interactions and often allowing for simpler elution systems like hexane/ethyl acetate.[21]
-
Reversed-Phase Chromatography: For more polar amine ethers, C18 reversed-phase chromatography can be an effective purification tool, often using water/acetonitrile or water/methanol gradients with pH modifiers.[24]
The Analytical Toolkit: Spectroscopic Signatures
Confirming the structure of the final product relies on a combination of standard spectroscopic techniques.
| Technique | Functional Group | Expected Signature / Chemical Shift (ppm) | Notes |
| ¹H NMR | Protons α to Ether (–CH₂–O–) | 3.4 - 4.5 ppm | Deshielded by the electronegative oxygen atom.[25] |
| Protons α to Amine (–CH₂–NH₂) | 2.3 - 3.0 ppm | Less deshielded than protons alpha to oxygen.[26] | |
| Amine Protons (–NH₂) | 0.5 - 5.0 ppm | Signal is typically broad and its position is concentration-dependent. Disappears upon D₂O exchange.[27] | |
| ¹³C NMR | Carbon α to Ether (–C–O–) | 50 - 80 ppm | Characteristic downfield shift.[25] |
| Carbon α to Amine (–C–NH₂) | 30 - 50 ppm | Less downfield than the carbon alpha to the ether. | |
| IR Spectroscopy | Ether (C–O Stretch) | ~1050 - 1150 cm⁻¹ | Strong, characteristic absorption. |
| Primary Amine (N–H Stretch) | ~3300 - 3500 cm⁻¹ | Two distinct bands for symmetric and asymmetric stretches.[28] | |
| Primary Amine (N–H Bend) | ~1590 - 1650 cm⁻¹ | Scissoring vibration. | |
| Mass Spectrometry | Molecular Ion (M⁺) | Odd m/z Value | The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[26] |
Part 3: Applications in Drug Development
The unique combination of an ether and a primary amine makes these intermediates highly valuable in the pharmaceutical industry.
As Core Scaffolds in Active Pharmaceutical Ingredients (APIs)
The amine-ether motif is a common pharmacophore in many approved drugs. The ether group can act as a hydrogen bond acceptor and its flexibility can be advantageous for binding to protein targets.[3] The amine group is often protonated at physiological pH, allowing it to form crucial ionic interactions with biological targets like enzymes or receptors.[2]
As Linkers in Antibody-Drug Conjugates (ADCs)
Perhaps the most prominent modern application of these intermediates is in the construction of linkers for ADCs.[29] ADCs are a powerful class of targeted therapeutics that use a monoclonal antibody to selectively deliver a potent cytotoxic drug to cancer cells.[30] The linker is the critical component that connects the drug to the antibody.[31]
Primary amine functionalized polyethylene glycol (PEG) linkers are widely used.[32][33]
-
The PEG portion is a poly-ether chain that enhances the hydrophilicity of the ADC. This is crucial because many cytotoxic payloads are highly hydrophobic, and their conjugation can lead to ADC aggregation and rapid clearance from circulation.[34][]
-
The terminal primary amine serves as the key attachment point for the cytotoxic drug, typically through the formation of a stable amide bond.[29][36]
Part 4: Experimental Protocols
The following protocols are representative examples for the synthesis and protection of a primary amine functionalized ether.
Protocol 1: Synthesis of 2-(2-Aminoethoxy)ethanol via Gabriel Synthesis
This protocol describes the synthesis of a simple amino-ether intermediate starting from 2-(2-chloroethoxy)ethanol.
Step A: Synthesis of 2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethanol
-
To a stirred solution of 2-(2-chloroethoxy)ethanol (1 eq.) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.1 eq.).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into ice-water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield the phthalimido-protected intermediate.
Step B: Deprotection to Yield 2-(2-Aminoethoxy)ethanol
-
Suspend the phthalimido-ether intermediate from Step A (1 eq.) in ethanol.
-
Add hydrazine monohydrate (1.5 eq.) to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours. A thick white precipitate will form.
-
Cool the reaction to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as its hydrochloride salt. Purification can be achieved by recrystallization or column chromatography on silica gel using a DCM/MeOH/NH₄OH mobile phase.
Protocol 2: Boc-Protection of a Primary Amine Functionalized Ether
This protocol describes the protection of the amine group of the product from Protocol 1.
-
Dissolve the primary amine ether (1 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (NaHCO₃, 2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the N-Boc protected product, which can be purified by silica gel chromatography if necessary.[18][20]
Conclusion
Primary amine functionalized ether intermediates are more than just simple bifunctional molecules; they are enabling tools for medicinal chemists. Their synthesis, while requiring careful strategic planning to manage the reactivity of the two distinct functional groups, is achievable through well-established and reliable methodologies like the Williamson ether synthesis, Gabriel synthesis, and reductive amination. Mastery of the purification and characterization of these compounds is essential for ensuring the quality of downstream products. As demonstrated by their widespread use in both small molecule APIs and sophisticated bioconjugates like ADCs, these intermediates will continue to be of central importance in the ongoing quest for safer and more effective therapeutics.
References
-
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Dong, K., et al. (2021). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. ACS Publications. Available at: [Link]
-
Tale, R. H., & Adude, R. N. (2013). Synthesis of Primary Amines by One-Pot Reductive Amination of Aldehydes. Taylor & Francis Online. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available at: [Link]
-
Dalzini, S., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Available at: [Link]
-
ADC Review. (2024). The Role of PEG Linkers in Antibody-Drug Conjugates (ADCs) | Benefits & Challenges. ADC Review. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Panowski, S., et al. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell. Available at: [Link]
-
St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. Available at: [Link]
-
ADC Review. (2019). What does PEGylation Chemistry look like?. ADC Review. Available at: [Link]
-
Kumar, S., & Olsen, C. E. (2004). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. ACS Publications. Available at: [Link]
- Epton, R. (2006). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
ResearchGate. (n.d.). Selected examples of pharmaceuticals containing amino aryl ethers. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Pharmaceuticals. Available at: [Link]
-
ResearchGate. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. ResearchGate. Available at: [Link]
-
Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Master Organic Chemistry. (2024). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts. Available at: [Link]
-
RSC Publishing. (2024). Synthesis of triamine-functionalized rigid crosslinkers for materials science. RSC Publishing. Available at: [Link]
-
Organic Chemistry Decoded. (2024). The Williamson Ether Synthesis | Named Reactions [Ep. 1]. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Organic Chemistry Portal. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]
-
Donohoe, T. J., et al. (2019). Primary α-tertiary amine synthesis via α-C–H functionalization. Nature Communications. Available at: [Link]
-
Oregon State University. (n.d.). Spectroscopy of Amines. Oregon State University. Available at: [Link]
-
Semantic Scholar. (n.d.). Primary α-Tertiary Amine Synthesis via α-C–H Functionalization. Semantic Scholar. Available at: [Link]
-
Drug design principles. (2021). Stereoelectronics. Drug design principles. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. Available at: [Link]
-
A சக A+. (2023). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. A சக A+. Available at: [Link]
-
Science Forums. (2011). Amine purification. Science Forums. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2024). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ResearchGate. Available at: [Link]
-
University of Calgary. (n.d.). Amines. University of Calgary. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. Available at: [Link]
-
Liu, Y., et al. (2023). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. ACS Earth and Space Chemistry. Available at: [Link]
Sources
- 1. pharmiweb.com [pharmiweb.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. researchgate.net [researchgate.net]
- 5. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of triamine-functionalized rigid crosslinkers for materials science - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00098J [pubs.rsc.org]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 21. biotage.com [biotage.com]
- 22. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 23. biotage.com [biotage.com]
- 24. teledyneisco.com [teledyneisco.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. orgchemboulder.com [orgchemboulder.com]
- 29. academic.oup.com [academic.oup.com]
- 30. researchgate.net [researchgate.net]
- 31. creativepegworks.com [creativepegworks.com]
- 32. adcreview.com [adcreview.com]
- 33. purepeg.com [purepeg.com]
- 34. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. purepeg.com [purepeg.com]
Whitepaper: Synthesis of Short-Chain Glycol Ether Amine Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Short-chain glycol ether amine derivatives represent a pivotal class of chemical scaffolds, integral to the fields of medicinal chemistry, materials science, and industrial applications. Their unique amphiphilic nature, stemming from the combination of a hydrophilic ether backbone and a functional amine terminus, imparts valuable properties such as enhanced solubility, biocompatibility, and versatile reactivity. This guide provides an in-depth exploration of the primary synthetic methodologies for preparing these compounds. We will dissect core strategies including reductive amination, etherification of amino alcohols, and nucleophilic substitution, with a strong emphasis on the causality behind experimental choices, the critical role of protecting groups, and catalyst selection. This document is designed to serve as a comprehensive resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and robust safety guidelines to enable the efficient and reliable synthesis of these valuable molecular entities.
Introduction: The Strategic Importance of Glycol Ether Amines
Short-chain glycol ether amines are bifunctional molecules characterized by an oligo(alkylene glycol) chain and a terminal or internal amino group. This structural motif is found in numerous biologically active compounds and serves as a crucial building block in drug discovery.[1][2] The ether component often improves aqueous solubility and can favorably modulate a drug candidate's pharmacokinetic profile, while the amine group provides a reactive handle for further functionalization, salt formation, or direct interaction with biological targets.
Applications for these derivatives are extensive and varied:
-
Pharmaceuticals: They are used as key intermediates, PEGylating agents for biologics, and integral components of immunomodulatory agents and other therapeutics.[2][3][4][5]
-
Industrial Coatings: Glycol ether amines act as stabilizers and curing agents in aqueous polyurethane and epoxy resin formulations.[6][7]
-
Specialty Chemicals: They serve as surfactants, corrosion inhibitors, and detergents.[5]
This guide focuses on the practical synthesis of these compounds, moving beyond theoretical descriptions to provide actionable protocols and the strategic thinking required for successful implementation in a research and development setting.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of short-chain glycol ether amines can be approached from several distinct retrosynthetic pathways. The optimal choice depends on starting material availability, desired regioselectivity, and the presence of other functional groups.
Strategy 1: Reductive Amination
Reductive amination is arguably the most versatile and widely employed method for synthesizing amines.[8] The process involves the reaction of a glycol ether containing a carbonyl group (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[9] This one-pot procedure is highly efficient and avoids the common problem of over-alkylation seen in other methods.[9]
Mechanism: The reaction proceeds in two main steps:
-
Imine/Enamine Formation: The amine nucleophilically attacks the carbonyl carbon of the glycol ether aldehyde/ketone, followed by dehydration to form a C=N double bond (an imine or iminium ion). This step is typically acid-catalyzed and reversible.
-
Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the imine to the corresponding amine.
The key to a successful reductive amination is the choice of reducing agent. The ideal reagent should reduce the imine intermediate much faster than it reduces the starting carbonyl compound.[9]
| Reducing Agent | Characteristics & Causality | Typical Conditions |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective. The electron-withdrawing cyanide group makes it less reactive than NaBH₄, allowing it to selectively reduce the protonated iminium ion in preference to the less electrophilic ketone or aldehyde.[9] | Methanol, pH 6-7 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Also mild and selective, often preferred over NaBH₃CN as it avoids the use of toxic cyanide reagents.[9] It is particularly effective for less reactive ketones. | Dichloromethane (DCM), Acetic Acid |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Ra-Ni) | A "green" alternative that produces minimal waste. The catalyst facilitates the addition of hydrogen across the imine double bond. This method can be incompatible with functional groups that are also reduced by hydrogenation (e.g., alkynes, some benzyl ethers).[8][10] | Methanol or Ethanol, H₂ pressure (1-10 MPa)[10] |
Experimental Protocol: Synthesis of 2-(2-Methoxyethoxy)ethanamine via Reductive Amination
-
Materials: 2-(2-Methoxyethoxy)acetaldehyde, Ammonia (7N solution in Methanol), Sodium Cyanoborohydride (NaBH₃CN), Acetic Acid, Diethyl Ether, Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a stirred solution of 2-(2-methoxyethoxy)acetaldehyde (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (5.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Add glacial acetic acid dropwise to maintain the pH between 6 and 7 (monitor with pH paper).
-
Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress via TLC or LC-MS.
-
-
Workup & Purification:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield the pure glycol ether amine.
-
-
Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy 2: Etherification of Amino Alcohols
This strategy involves forming the ether bond as the final key step, starting from a commercially available amino alcohol.[1][11] A significant challenge in this approach is achieving chemoselectivity; because both the amine and hydroxyl groups are nucleophilic, side reactions such as N-alkylation are common.[11]
Overcoming Selectivity Challenges:
-
Amine Protection: The most robust solution is to temporarily "mask" the amine's reactivity with a protecting group.[12] This allows the hydroxyl group to react selectively. The amine is deprotected in a final step. The choice of protecting group is critical and must be stable to the etherification conditions but easily removable afterward.[12]
-
Deprotonation Control: In some cases, careful selection of the base and reaction conditions can selectively deprotonate the hydroxyl group over the amine, forming an alcoholate that is a much stronger nucleophile than the neutral amine.[11]
Common Amine Protecting Groups:
| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions | Causality & Insights |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl)[13][14] | Excellent stability to bases and nucleophiles. Forms a carbamate, which significantly reduces the amine's nucleophilicity.[12][14] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C)[14] | Stable to acidic and basic conditions. The benzyl group is easily cleaved by hydrogenation, making it "orthogonal" to the acid-labile Boc group.[12][14] |
| p-Toluenesulfonyl | Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Strong Acid, Reducing Agents | Forms a stable sulfonamide that protects the amine from electrophiles and oxidation.[15] |
Diagram: The Logic of Amine Protection in Etherification
Below is a conceptual workflow illustrating the role of protecting groups in directing reactivity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alliancechemical.com [alliancechemical.com]
- 4. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]
- 5. Glycol Ether Uses Across Industries — Bell Chem [bellchem.com]
- 6. WO2024020995A1 - Glycol ether amines for aqueous two-component polyurethane coating - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US6576794B2 - Process for production of ether amine - Google Patents [patents.google.com]
- 11. US20160194272A1 - Process for the etherification of amino alcohols - Google Patents [patents.google.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
Methodological & Application
Protocol for Conjugating 1-(4-Aminobutoxy)-2-methoxyethane to Carboxylic Acids
Abstract & Molecule Profile
This technical guide details the protocol for conjugating 1-(4-Aminobutoxy)-2-methoxyethane (a short, discrete mPEG-amine derivative) to carboxylic acid-containing substrates.
This specific amine (
Key Applications:
-
Solubility Enhancement: Increases the aqueous solubility of hydrophobic small molecules via the ether/PEG-like backbone.
-
Steric Shielding: Blocks reactive carboxylic acids to prevent unwanted interactions.
-
Surface Modification: Passivates carboxylated nanoparticles to reduce non-specific protein adsorption.
Physicochemical Profile
| Property | Specification |
| Molecule Name | 1-(4-Aminobutoxy)-2-methoxyethane |
| Functional Group | Primary Amine ( |
| Reactive Partner | Carboxylic Acid ( |
| Solubility | Amphiphilic (Soluble in Water, DCM, DMF, DMSO, Methanol) |
| Stability | Stable under standard conditions; Amine subject to oxidation (store under inert gas) |
Reaction Mechanism & Strategy
The conjugation relies on the formation of a stable amide bond.[1] The carboxylic acid must first be "activated" to a reactive intermediate (O-acylisourea or Active Ester) to facilitate nucleophilic attack by the primary amine.[2][3]
Decision Matrix: Selecting the Right Protocol
-
Protocol A (Organic Phase): Use for hydrophobic small molecules, peptides, or substrates soluble in organic solvents (DCM, DMF). High yield, strictly anhydrous.
-
Protocol B (Aqueous Phase): Use for proteins, antibodies, or water-soluble nanoparticles where organic solvents typically denature the substrate.
Diagram 1: Reaction Logic & Mechanism
Caption: General pathway for amide coupling. The acid is activated to an electrophilic ester, which is then attacked by the amine to form the stable conjugate.
Protocol A: High-Efficiency Organic Coupling (HATU/DIPEA)
Best for: Small molecules, drug candidates, and hydrophobic peptides. Mechanism: HATU generates a highly reactive At-ester, minimizing racemization and maximizing yield.
Materials
-
Substrate: Carboxylic acid (1.0 equiv)
-
Amine: 1-(4-Aminobutoxy)-2-methoxyethane (1.1 – 1.2 equiv)
-
Coupling Reagent: HATU (1.1 equiv) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]
-
Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask or reaction vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Concentration should be 0.1 M – 0.2 M.
-
Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).
-
Expert Insight: The solution often turns yellow/orange upon HATU addition. Stir for 15–30 minutes at Room Temperature (RT) to ensure formation of the activated ester.
-
-
Conjugation: Add 1-(4-Aminobutoxy)-2-methoxyethane (1.2 equiv) dropwise.
-
Note: If the amine is an HCl salt, add an extra 1.0 equiv of DIPEA to neutralize it.
-
-
Incubation: Stir the reaction under nitrogen/argon at RT for 2–12 hours .
-
Monitoring: Check progress via TLC or LC-MS. The starting acid peak should disappear.
-
-
Workup (Extraction):
-
Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Wash 2x with 1M HCl (removes unreacted amine and DIPEA). Caution: Do not use acid wash if your product is acid-sensitive.
-
Wash 2x with Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).
-
Wash 1x with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Protocol B: Aqueous Bioconjugation (EDC/Sulfo-NHS)
Best for: Proteins, Antibodies, Nanoparticles, and Hydrogels. Mechanism: Carbodiimide (EDC) activates the acid; Sulfo-NHS stabilizes the intermediate to prevent hydrolysis in water.
Materials
-
Substrate: Protein/Particle with surface Carboxyls (
) -
Amine: 1-(4-Aminobutoxy)-2-methoxyethane (Excess; typically 10–50 equiv depending on desired substitution level)
-
Activator: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)[2]
-
Stabilizer: Sulfo-NHS (N-hydroxysulfosuccinimide)[4]
-
Buffer: MES Buffer (pH 6.0) for activation; PBS (pH 7.4) for coupling.[1][4][5] Avoid primary amine buffers like Tris or Glycine.
Step-by-Step Procedure
-
Activation (pH 6.0): Dissolve the carboxylated substrate in 0.1 M MES buffer, pH 6.0 .
-
Buffer Exchange (Optional but Recommended):
-
Remove excess EDC/Sulfo-NHS using a desalting column (e.g., PD-10) or rapid dialysis into PBS pH 7.4 .
-
Why? Excess EDC can couple proteins to themselves (crosslinking). If the substrate is a small molecule, this step is skipped.
-
-
Conjugation (pH 7.4):
-
Immediately add 1-(4-Aminobutoxy)-2-methoxyethane to the activated ester solution.
-
Stoichiometry: Use a large molar excess (20x–50x) if modifying a surface/protein to drive the reaction to completion.
-
-
Incubation: React for 2 hours at RT or Overnight at 4°C .
-
Quenching: Add Hydroxylamine or Ethanolamine (final 10 mM) to quench remaining active esters.
-
Purification:
-
Proteins: Dialysis (MWCO 10kDa) against PBS to remove free amine.
-
Nanoparticles: Centrifugation or Tangential Flow Filtration (TFF).
-
Purification & Characterization
Purification Strategy
For small molecule conjugates (Protocol A), the amphiphilic nature of the PEG-linker can make separation tricky.
-
Flash Chromatography: Use a DCM:Methanol gradient (0%
10% MeOH). -
Reverse Phase HPLC: C18 Column. Gradient: Water (0.1% TFA) / Acetonitrile (0.1% TFA). The PEG tail will shift retention time significantly compared to the parent acid.
Characterization (QC)
| Method | Expected Result |
| LC-MS | Mass shift corresponding to +145.2 Da (Amine MW minus |
| ¹H NMR | Appearance of ether protons ( |
| Ninhydrin Test | Negative. A positive test indicates incomplete reaction or free amine contamination. |
Troubleshooting Guide
Diagram 2: Troubleshooting Logic
Caption: Diagnostic flow for resolving low yield issues in amide coupling.
Common Issues
-
Hydrolysis of Active Ester (Protocol B):
-
Cause: High pH during activation or long delay before adding amine.
-
Fix: Keep activation pH at 6.[4]0. Add amine immediately after activation.
-
-
N-Acylurea Formation (Protocol A):
-
Cause: Slow amine addition or low reactivity. The activated acid rearranges to a stable, unreactive byproduct.
-
Fix: Switch to HATU (faster than EDC/DCC) and ensure excess Amine is present.
-
-
Product Solubility:
-
The conjugate may be more water-soluble than the starting material. If extracting (Protocol A), ensure the product isn't lost in the aqueous wash. Use DCM instead of EtOAc for extraction if the product is polar.
-
References
-
Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry (EDC/NHS Protocol). Retrieved from
-
BenchChem. An In-depth Technical Guide to Ninhydrin's Reactivity with Ammonia and Other Amines. Retrieved from
-
Biotage. How should I purify a complex, polar, amide reaction mixture? Retrieved from
-
Sigma-Aldrich. 1-Bromo-2-(2-methoxyethoxy)ethane Product Page (Precursor Reference). Retrieved from
Sources
- 1. growingscience.com [growingscience.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 7. CAS 5137-45-1: 1-Ethoxy-2-methoxyethane | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Monovalent PROTAC Controls using 1-(4-Aminobutoxy)-2-methoxyethane
This Application Note serves as a definitive technical guide for the strategic use of 1-(4-Aminobutoxy)-2-methoxyethane (CAS 1016723-60-6) in Targeted Protein Degradation (TPD).
While often categorized broadly under "PROTAC Linkers," this compound is a mono-functional amine-ether. Its primary utility is not to link two ligands, but to synthesize Negative Control Compounds (Monovalent Degraders) and to optimize Linkerology by modeling the physicochemical impact of linker tails without the complexity of a second ligand.
Part 1: Strategic Rationale & Mechanism
The "Control Problem" in PROTAC Design
In PROTAC development, observing protein degradation is insufficient to prove a catalytic, ubiquitin-proteasome system (UPS)-mediated mechanism. A degradation phenotype could result from:
-
Target Destabilization: Ligand binding induces unfolding.
-
Transcriptional Repression: Off-target effects reduce mRNA levels.
-
Hook Effect: High concentrations prevent ternary complex formation.
To validate the mechanism, you must synthesize a Negative Control —a molecule that mimics the PROTAC's binding and physicochemical properties but lacks the ability to recruit the E3 ligase (or the Target Protein).
Why Use 1-(4-Aminobutoxy)-2-methoxyethane?
This specific ether-amine is the "Gold Standard" capping agent for PROTACs utilizing short alkyl-ether or PEG-like linkers.
-
Physicochemical Mimicry: Unlike simple alkyl amines (e.g., hexylamine), the ether oxygens in the butoxy-ethoxy chain mimic the polarity and solvation shell of actual PEG linkers. This ensures that any difference in cellular potency is due to the lack of recruitment, not a difference in cell permeability or solubility.
-
Inert Termination: The terminal methoxy group (
) is chemically inert and non-H-bond donating, preventing artifactual interactions that a terminal hydroxyl ( ) might introduce. -
Linkerology Scanning: It allows researchers to validate the "Exit Vector" of a ligand. If the monovalent control loses binding affinity compared to the parent ligand, the linker attachment point is sterically clashing.
Mechanism of Action (Visualized)
Figure 1: Mechanistic distinction between an Active PROTAC and the Monovalent Control synthesized using 1-(4-Aminobutoxy)-2-methoxyethane.
Part 2: Technical Specifications & Properties
| Property | Value | Relevance to PROTAC Design |
| Chemical Formula | Short chain length (~9 atoms). | |
| Molecular Weight | 147.22 g/mol | Low MW impact; minimal steric bulk. |
| LogP (Predicted) | ~0.6 - 0.9 | Moderately lipophilic but soluble; good membrane permeability. |
| H-Bond Donors | 1 (Primary Amine) | Consumed upon conjugation (becomes amide). |
| H-Bond Acceptors | 3 (2 Ethers, 1 Amine) | Maintains solubility without aggregation. |
| Boiling Point | ~200°C | Stable under standard synthesis conditions. |
Part 3: Experimental Protocol
Protocol A: Synthesis of Monovalent Control (Amide Coupling)
Objective: Conjugate 1-(4-Aminobutoxy)-2-methoxyethane to a Carboxylic Acid-functionalized Ligand (Ligand-COOH).
Reagents:
-
Ligand-COOH (1.0 eq)
-
1-(4-Aminobutoxy)-2-methoxyethane (1.2 - 1.5 eq)
-
HATU (1.2 eq) or COMU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation:
-
Dissolve Ligand-COOH (0.1 mmol) in anhydrous DMF (1.0 mL).
-
Add DIPEA (0.3 mmol, 52 µL).
-
Add HATU (0.12 mmol, 45.6 mg).
-
Critical Check: Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow (activated ester formation).
-
-
Coupling:
-
Add 1-(4-Aminobutoxy)-2-methoxyethane (0.15 mmol, ~22 mg/25 µL) directly to the reaction mixture.
-
Flush the vial with Nitrogen/Argon and cap tightly.
-
Stir at RT for 2–4 hours.
-
-
Monitoring (IPC):
-
Take a 5 µL aliquot, dilute in 100 µL MeCN.
-
Analyze via LC-MS. Look for the disappearance of Ligand-COOH (
) and formation of Product ( Da shift, accounting for loss of H₂O and addition of amine).
-
-
Workup:
-
Dilute reaction with EtOAc (20 mL).
-
Wash with Sat.
(2 x 10 mL) to remove unreacted acid and coupling byproducts. -
Wash with Brine (1 x 10 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (DCM/MeOH gradient) or Preparative HPLC (Water/MeCN + 0.1% Formic Acid).
-
Note: The product will be less polar than the starting acid but more polar than the parent ligand if the parent was very hydrophobic.
-
Protocol B: Biological Validation (Cellular Assay)
Objective: Confirm that the degradation observed with the PROTAC is mechanism-based.
Workflow:
-
Seed Cells: Plate cells (e.g., HEK293, HeLa) expressing the Target Protein.
-
Treatment:
-
Group A: Vehicle (DMSO).[1]
-
Group B: Active PROTAC (Concentration Response: 1 nM – 10 µM).
-
Group C: Monovalent Control (Synthesized above) at high concentration (e.g., 10 µM).
-
Group D: Competition (PROTAC 100 nM + Monovalent Control 10 µM).
-
-
Incubation: 16–24 hours.
-
Readout: Western Blot or HiBiT lytic detection.
Interpretation:
-
Valid PROTAC: Group B shows degradation. Group C shows no degradation . Group D shows rescue (less degradation than B) because the Control competes for the binding site.
Part 4: Troubleshooting & Optimization
Solubility Issues
If the Ligand-Linker-OMe construct precipitates during synthesis:
-
Switch Solvent: Use NMP instead of DMF.
-
Add Chaotrope: Add 10% DMSO to the reaction mixture.
-
Temperature: Gently heat to 40°C (ensure Ligand is stable).
Low Yields
-
Check Amine Quality: Aliphatic amines can absorb
from air to form carbamates. Ensure the reagent is fresh or stored under inert gas. -
Steric Hindrance: If the Ligand-COOH is sterically hindered, switch from HATU to PyBOP or generate the Acid Chloride (using Oxalyl Chloride) before adding the amine.
"Linkerology" Scanning
If the Monovalent Control (Group C) shows significantly reduced binding affinity (measured by SPR/FP) compared to the unmodified ligand:
-
Diagnosis: The "Exit Vector" is incorrect. The 4-carbon butoxy chain is clashing with the protein surface near the binding pocket.
-
Action: You must redesign the attachment point on the ligand before proceeding to synthesize the full PROTAC.
Part 5: References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link
-
Foundational paper establishing the need for negative controls in PROTAC experiments.
-
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 273-312.[2] Link
-
Comprehensive review on linker chemistry, including PEG and alkyl-ether designs.
-
-
Bembirek, T., et al. (2024). Linkerology in Targeted Protein Degradation: A Guide. Journal of Medicinal Chemistry. Link
-
Discusses the impact of linker physicochemical properties on permeability and binding.
-
-
Enamine & JenKem Technology. (2024). PROTAC Linker Catalogs and Reagent Specifications.Link
-
Source for commercial availability and specifications of CAS 1016723-60-6.
-
Sources
Application Note: Synthesis of Receptor Ligands via Aminobutoxy Side Chains
Abstract & Scope
The aminobutoxy moiety (
This guide details the synthetic protocols for constructing aminobutoxy-based ligands. It moves beyond basic recipe listing to explore the mechanistic causality of reaction choices, impurity control (specifically dimerization), and critical process parameters (CPPs) required for high-purity isolation.
Strategic Design: The "Bitopic" Logic
In GPCR ligand design, the aminobutoxy chain is rarely just a passive linker. It functions as a "molecular ruler," spacing two pharmacophores to span the distance between the receptor's deep orthosteric pocket and the extracellular vestibule.
-
The Anchor (Amine): Usually a piperazine or piperidine that forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in D2 receptors) deep in the transmembrane bundle.
-
The Linker (Butoxy): The 4-carbon chain provides the optimal ~5–6 Å extension, allowing the secondary moiety to reach the hydrophobic secondary binding pocket (SBP).
-
The Cap (Aryl Ether): Interacts with hydrophobic residues (e.g., Phe/Trp) at the receptor entrance, conferring subtype selectivity.
Retrosynthetic Analysis
The synthesis is most robustly approached via a convergent strategy , typically disconnecting at the nitrogen-carbon bond (N-alkylation) or the oxygen-carbon bond (O-alkylation).
Preferred Pathway: O-alkylation of the phenol "Cap" first, followed by N-alkylation of the amine "Anchor." This route minimizes the risk of poly-alkylation on the basic nitrogen early in the sequence.
Core Protocols
Protocol A: Synthesis of the Electrophilic Linker (O-Alkylation)
Objective: Synthesis of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one (Key Intermediate for Aripiprazole/Brexpiprazole type ligands).[1]
Rationale: We utilize 1-bromo-4-chlorobutane rather than 1,4-dibromobutane.
-
Causality: The bromide is significantly more reactive (
) toward the phenoxide nucleophile. This kinetic differentiation ensures selective mono-alkylation , preventing the formation of the "dumbbell" dimer impurity (where the linker reacts with two phenol molecules).
Materials
-
Substrate: 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)
-
Reagent: 1-Bromo-4-chlorobutane (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetonitrile (ACN) or DMF (High dielectric constant promotes
)
Step-by-Step Methodology
-
Activation: Charge the reaction vessel with the phenolic substrate and ACN (10 vol). Add
and stir at 40°C for 30 minutes.-
Checkpoint: Ensure a slurry forms; the color may shift, indicating phenoxide generation.
-
-
Addition: Add 1-bromo-4-chlorobutane dropwise over 20 minutes.
-
Control: Do not dump the reagent. A high local concentration of electrophile favors the desired mono-alkylation over dimerization.
-
-
Reflux: Heat the mixture to reflux (approx. 80-82°C for ACN) for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. Look for the disappearance of the phenol (
) and appearance of the product ( in 1:1 EtOAc/Hex).-
Limit: Reaction is complete when starting material < 2%.
-
-
Workup:
-
Cool to room temperature. Filter off inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace dimers.
-
Yield Target: 85-90% Purity Target: >98% (HPLC)
Protocol B: Coupling the Pharmacophore (N-Alkylation)
Objective: Displacement of the chloride by the secondary amine (e.g., aryl-piperazine).
Rationale: The chloride is a poor leaving group. We employ Finkelstein conditions (catalytic NaI) to generate the transient, highly reactive iodide intermediate in situ.
Materials
-
Electrophile: 7-(4-chlorobutoxy)-intermediate (from Protocol A) (1.0 equiv)
-
Nucleophile: 1-(2,3-dichlorophenyl)piperazine HCl salt (1.0 – 1.1 equiv)
-
Base:
(2.5 equiv) or DIPEA (3.0 equiv) -
Catalyst: Sodium Iodide (NaI) (0.1 – 0.2 equiv)
-
Solvent: Acetonitrile or Methyl Ethyl Ketone (MEK)
Step-by-Step Methodology
-
Charging: Suspend the electrophile, piperazine salt, and base in the solvent.
-
Catalysis: Add NaI. The mixture may turn slightly yellow due to trace
, which is normal. -
Reaction: Heat to reflux for 8–12 hours.
-
Quench: Cool to 20°C. Add water (15 vol).
-
Isolation:
-
The product often precipitates as a free base. Filter and wash with water.[11]
-
Alternative: If oil forms, extract with DCM, dry over
, and concentrate.
-
-
Salt Formation (Optional but Recommended): Dissolve the free base in hot ethanol and add 1.0 equiv of fumaric acid or HCl. Cool slowly to crystallize the salt. This significantly upgrades purity.
Visualization of Workflows
Diagram 1: Strategic Reaction Pathway
This diagram illustrates the convergent synthesis and the specific role of the Finkelstein catalyst.
Caption: Convergent synthesis workflow emphasizing the selective activation of the linker moiety.
Diagram 2: Impurity Control Logic
Visualizing the competition between the desired pathway and the dimerization side-reaction.
Caption: Critical Process Parameters (CPPs) for minimizing dimer formation during ether synthesis.
Quantitative Data Summary
| Parameter | Williamson Ether (Protocol A) | Mitsunobu Reaction (Alternative) |
| Primary Utility | Robust, Scalable, Industrial | Sensitive/Chiral Substrates |
| Atom Economy | High (Salt byproduct) | Low (Phosphine oxide/Hydrazine byproduct) |
| Reagents | Alkyl Halide + Base | Alcohol + DEAD/DIAD + PPh3 |
| Key Impurity | Dimer (Bis-ether) | Triphenylphosphine Oxide (TPPO) |
| Typical Yield | 80–95% | 60–85% |
| Cost | Low | High |
Troubleshooting & QC Checkpoints
Dimer Formation ("The Dumbbell")
-
Symptom: HPLC shows a late-eluting peak (
product). Mass spec shows . -
Root Cause: Stoichiometry of the dihaloalkane was too low, or addition was too slow allowing the product to compete for the electrophile.
-
Fix: Increase 1-bromo-4-chlorobutane to 1.5 equiv. Ensure vigorous stirring.
Incomplete Amination
-
Symptom: Starting material (chloro-ether) persists after 12h.
-
Root Cause: "Stalled" Finkelstein reaction.
-
Fix: Add fresh NaI (0.1 equiv). Switch solvent to 2-Butanone (MEK) to increase reflux temperature from 82°C to ~88°C.
Elimination Byproducts
-
Symptom: Vinyl ether formation.
-
Root Cause: Base is too strong or temperature too high.
-
Fix: Stick to Carbonate bases (
). Avoid hydroxide bases ( , ) in the second step if possible.
References
-
Otsuka Pharmaceutical Co., Ltd. (2002). Carbostyril derivatives and process for preparing the same. U.S. Patent 5,006,528. Link
- Significance: The foundational patent describing the synthesis of Aripiprazole, detailing the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
-
Stark, H., et al. (2007). Dopamine D3 receptor ligands: recent advances in scaffold design.Journal of Medicinal Chemistry. Link
- Significance: Discusses the SAR of the aminobutoxy linker length and its impact on receptor subtype selectivity.
-
Shapiro, G., et al. (2018). Process for the preparation of Brexpiprazole. World Intellectual Property Organization WO/2018/000123. Link
- Significance: Modern process chemistry improvements for the synthesis of Brexpiprazole, focusing on impurity control in the linker
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4]Synthesis, 1981(1), 1-28. Link
- Significance: The authoritative review on the alternative ether synthesis method mentioned in the text.
Sources
- 1. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. researchgate.net [researchgate.net]
- 10. CN106916148B - Method for synthesizing brexpiprazole - Google Patents [patents.google.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Application Note: Reductive Amination Protocols for 1-(4-Aminobutoxy)-2-methoxyethane
Abstract
Reductive amination stands as a cornerstone transformation in modern organic and medicinal chemistry for the synthesis of secondary and tertiary amines.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reductive amination of 1-(4-aminobutoxy)-2-methoxyethane, a versatile primary amine often used as a linker or building block. We will explore the underlying chemical principles, compare key methodological strategies, and provide two robust, step-by-step protocols using sodium triacetoxyborohydride and sodium borohydride. The causality behind experimental choices, troubleshooting, and process optimization are discussed to ensure reliable and efficient synthesis.
The Chemistry of Reductive Amination: A Mechanistic Overview
Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen (C-N) bonds that avoids the common issue of overalkylation often encountered with direct alkylation of amines using alkyl halides.[2][3] The process is fundamentally a two-stage reaction that can be performed sequentially in two separate steps or, more conveniently, in a single "one-pot" procedure.[4][5]
The overall transformation involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form a new, more substituted amine.[6][7]
Mechanism:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form an imine (from a primary amine) or an enamine (from a secondary amine).[6] Under the typical mildly acidic conditions (pH ~5-7) used for this reaction, the imine is often protonated to form a highly electrophilic iminium ion.[3][8] This acidification is critical; too low a pH will protonate the starting amine, rendering it non-nucleophilic, while a neutral or basic pH will slow the dehydration step.[3]
-
Reduction: A reducing agent, present in the reaction mixture (one-pot) or added subsequently (two-step), delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final amine product.[7][9]
Caption: The two-stage mechanism of reductive amination.
Strategic Considerations: Selecting the Right Reagents
The success of a reductive amination hinges on the judicious selection of the carbonyl partner and, most critically, the reducing agent. The choice of reductant dictates whether a one-pot or two-step procedure is most viable.
The Carbonyl Component
-
Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.
-
Ketones react more slowly and may require a catalyst, such as a Lewis acid or a protic acid (e.g., acetic acid), to facilitate imine formation.[10]
The Reducing Agent: A Comparative Analysis
The key to a successful one-pot reductive amination is using a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[2]
| Reducing Agent | Abbreviation | Key Characteristics | Common Solvents | Procedure |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Mild & Selective: Reduces iminium ions much faster than ketones or aldehydes, making it ideal for one-pot reactions. Tolerates a wide range of functional groups. Less toxic than NaBH₃CN.[1][2][11] | Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile[11][12] | One-Pot |
| Sodium Cyanoborohydride | NaBH₃CN | pH-Dependent: Effective and selective at mildly acidic pH (6-7).[3][4][8] Slower reaction rates and toxicity (cyanide byproducts) are notable drawbacks.[2][8] | Methanol (MeOH), Ethanol (EtOH) | One-Pot |
| Sodium Borohydride | NaBH₄ | Strong & Non-Selective: Rapidly reduces both carbonyls and imines.[12] Best suited for a two-step procedure where the imine is pre-formed before the reductant is added.[11][13] | Methanol (MeOH), Ethanol (EtOH) | Two-Step |
| Catalytic Hydrogenation | H₂/Catalyst | Green & Scalable: Uses H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel.[4][14] Excellent for large-scale synthesis but requires specialized hydrogenation equipment. | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | One-Pot |
For general laboratory synthesis of derivatives of 1-(4-aminobutoxy)-2-methoxyethane, Sodium Triacetoxyborohydride (STAB) is highly recommended for its efficiency, mild conditions, and operational simplicity.[1][11]
Experimental Protocols
The following protocols provide detailed procedures for the reductive amination of 1-(4-aminobutoxy)-2-methoxyethane with a generic aldehyde (e.g., benzaldehyde) as the coupling partner.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Caption: General experimental workflow for reductive amination.
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This method is preferred for its high yield, minimal side products, and operational simplicity.[1][11]
Materials:
-
1-(4-Aminobutoxy)-2-methoxyethane (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.3-1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (to make a ~0.1-0.5 M solution)
-
Acetic Acid (optional, catalytic, ~0.1 eq, especially for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-(4-aminobutoxy)-2-methoxyethane (1.0 eq) and the carbonyl compound (1.1 eq).
-
Dissolve the starting materials in DCE (or THF).
-
Optional: If the carbonyl is a less reactive ketone, add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture for 20-30 minutes at room temperature to facilitate pre-formation of the iminium ion.[2][11]
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere (or with a drying tube).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or EtOAc.[10]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired secondary amine.
Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)
This classic, cost-effective method is useful when STAB is unavailable or for aldehydes that rapidly form imines.[11][13]
Materials:
-
1-(4-Aminobutoxy)-2-methoxyethane (1.0 eq)
-
Aldehyde (1.0 eq)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄) (1.5-2.0 eq)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step A: Imine Formation
-
In a round-bottom flask, dissolve 1-(4-aminobutoxy)-2-methoxyethane (1.0 eq) and the aldehyde (1.0 eq) in methanol. The use of methanol as a solvent often allows for rapid and nearly quantitative imine formation without needing a separate dehydrating agent.[2]
-
Stir the mixture at room temperature for 1-3 hours. Monitor the formation of the imine and consumption of the aldehyde by TLC or GC-MS.
Step B: Reduction
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions. Be cautious, as hydrogen gas evolution will occur. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Monitor the disappearance of the imine intermediate by TLC.
-
Quench the reaction by slowly adding deionized water.
-
Remove most of the methanol under reduced pressure.
-
Extract the remaining aqueous residue three times with DCM or EtOAc.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | 1. Inefficient imine/iminium formation. 2. Sterically hindered reactants. 3. Deactivated reducing agent. | 1. Add a catalytic amount of acetic acid. 2. Increase reaction temperature slightly (e.g., to 40 °C) or allow for longer reaction time. 3. Use fresh, anhydrous reducing agent and solvents. |
| Formation of alcohol byproduct | The reducing agent is reducing the starting carbonyl. This is common with NaBH₄ in a one-pot setup. | Switch to a more selective reagent like NaBH(OAc)₃. If using NaBH₄, ensure imine formation is complete before adding the reductant. |
| Dialkylation of the primary amine | The secondary amine product is reacting with another equivalent of the carbonyl. | Use a slight excess of the primary amine (e.g., 1.2 eq) relative to the carbonyl. Alternatively, use the two-step procedure which can offer better control.[2][13] |
| Difficult purification | The product amine and unreacted starting amine have similar polarities. | Ensure the reaction goes to completion. For purification, consider using an SCX (Strong Cation Exchange) cartridge, which binds amines that can then be selectively eluted. |
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Retrieved from [Link]
-
The Org Chem Guy. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Tandale, Y. G., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Cogent Chemistry, 9(1). [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
-
Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]
-
Breindl, D., & Patureau, F. W. (2017). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Synthesis, 49(19), 4279-4289. [Link]
-
Reddy, B. N., Reddy, S. M., & Pathak, M. (2014). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 6(6), 336-341. Retrieved from [Link]
-
Ciriminna, R., et al. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Rendiconti Lincei. Scienze Fisiche e Naturali, 31, 749–757. [Link]
- Kadyrov, R., & Riermeier, T. H. (1999). Highly Enantioselective Hydrogen-Transfer Reductive Amination: Catalytic Asymmetric Synthesis of Primary Amines.
-
Jagadeesh, R. V., et al. (2017). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 46(1), 304-304. (Note: This is a correction, the main article link should be sought if needed). A relevant article is: Jagadeesh, R.V., et al. (2020). Chemical Society Reviews, 49, 7683-7725.* [Link]
-
Wang, Y., et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. RSC Advances, 13, 33301-33305. [Link]
-
Senthamarai, T., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49, 7683-7725. [Link]
-
Quora. (2019). What happens to sodium cyanoborohydride after it reacts in a reductive amination?. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]
-
Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal, 24(13), 3110-3114. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]
-
Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
- Olin, J. F. (1945). U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office.
-
The Synthetic Chemist. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(51), 18006-18007. [Link]
-
Kočovský, P. (n.d.). Organocatalyzed Reductive Amination and its Application in the Construction of Biologically Significant Molecules. Masaryk University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. air.unimi.it [air.unimi.it]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Methoxyethyl Spacers into Small Molecule Inhibitors
Introduction: The Strategic Integration of Methoxyethyl Spacers in Drug Discovery
In the landscape of modern medicinal chemistry, the optimization of a small molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties is as crucial as its initial potency. Methoxyethyl spacers, which are short, monodisperse polyethylene glycol (PEG) linkers, have emerged as a powerful tool for fine-tuning the characteristics of small molecule inhibitors.[1][2] The covalent attachment of these spacers, a process often referred to as "PEGylation," can profoundly influence a molecule's solubility, cell permeability, metabolic stability, and target engagement profile.[3][4]
This guide provides a comprehensive overview of the principles and protocols for the successful incorporation of methoxyethyl spacers into small molecule inhibitors. We will delve into the synthetic methodologies for their attachment, the analytical techniques for their characterization, and the biological assays for the evaluation of their impact. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this strategy for the advancement of their therapeutic candidates.
The rationale behind incorporating methoxyethyl spacers is multifaceted. Their hydrophilic nature can significantly enhance the aqueous solubility of hydrophobic small molecules, which is a common hurdle in drug development.[5] Furthermore, the flexible nature of the ethylene glycol units can provide an optimal distance and orientation for the inhibitor to bind to its target protein, potentially improving potency and selectivity.[6] In the context of more complex modalities like Proteolysis Targeting Chimeras (PROTACs), the linker, often composed of PEG units, is a critical determinant of the molecule's ability to form a productive ternary complex and induce protein degradation.[7]
This document will provide both the theoretical underpinnings and the practical, step-by-step guidance necessary to implement this valuable medicinal chemistry strategy.
Part 1: Synthesis and Purification of Methoxyethyl-Modified Small Molecules
The covalent attachment of methoxyethyl spacers to a small molecule inhibitor can be achieved through several synthetic strategies. The choice of method depends on the functional groups present on the parent inhibitor and the desired point of attachment. Here, we detail two common and versatile methods: the Williamson Ether Synthesis and Click Chemistry.
Synthetic Methodologies
Protocol 1: Williamson Ether Synthesis for Methoxyethylation
The Williamson ether synthesis is a robust method for forming an ether linkage between an alkoxide and an alkyl halide.[8][9] In this context, a hydroxyl group on the small molecule inhibitor can be deprotonated to form an alkoxide, which then reacts with a methoxyethyl halide.
Workflow for Williamson Ether Synthesis:
Caption: Workflow for Williamson Ether Synthesis.
Step-by-Step Protocol:
-
Materials:
-
Small molecule inhibitor with a hydroxyl group.
-
Sodium hydride (NaH), 60% dispersion in mineral oil.
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
2-Methoxyethyl bromide or iodide.
-
Saturated aqueous ammonium chloride (NH₄Cl).
-
Ethyl acetate.
-
Brine.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Silica gel for column chromatography.
-
-
Procedure: a. To a solution of the small molecule inhibitor (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add NaH (1.2 eq) portion-wise at 0 °C. b. Allow the reaction mixture to stir at room temperature for 30 minutes. c. Add 2-methoxyethyl bromide (1.5 eq) dropwise to the reaction mixture. d. Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl. f. Extract the aqueous layer with ethyl acetate (3 x 20 mL). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[10] h. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
Click chemistry offers a highly efficient and bioorthogonal approach to conjugation.[11][12] This method requires the small molecule to possess an alkyne functional group and the methoxyethyl spacer to have an azide terminus (or vice versa).
Workflow for CuAAC Click Chemistry:
Caption: Workflow for CuAAC Click Chemistry.
Step-by-Step Protocol:
-
Materials:
-
Small molecule inhibitor with a terminal alkyne.
-
Methoxyethyl-azide.
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Sodium ascorbate.
-
Solvent system (e.g., t-butanol/water or DMF).
-
-
Procedure: a. Dissolve the alkyne-functionalized small molecule (1.0 eq) and methoxyethyl-azide (1.1 eq) in a suitable solvent mixture like t-butanol and water (1:1). b. In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. c. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water. d. To the solution of the small molecule and azide, add the sodium ascorbate solution followed by the copper sulfate solution. e. Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. f. Upon completion, the product can often be isolated by precipitation or extraction. Further purification can be achieved by preparative high-performance liquid chromatography (HPLC).[13]
Purification and Characterization
The purification of methoxyethylated small molecules typically involves standard chromatographic techniques.
-
Flash Column Chromatography: Effective for separating the desired product from starting materials and non-polar byproducts, especially after a Williamson ether synthesis.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying more polar compounds, such as those synthesized via click chemistry, and for achieving high purity.[]
Characterization of the final product is crucial to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the presence of the methoxyethyl group. Characteristic peaks for the methoxy (-OCH₃) and ethylene glycol (-OCH₂CH₂O-) protons and carbons should be identified.[15][16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized molecule, verifying the successful incorporation of the spacer.[17][18]
| Analytical Technique | Purpose | Expected Observations |
| 1H NMR | Structural confirmation | Appearance of new signals around 3.3-3.7 ppm corresponding to the methoxyethyl protons. |
| 13C NMR | Structural confirmation | Appearance of new signals around 59-72 ppm corresponding to the methoxyethyl carbons. |
| HRMS | Molecular weight confirmation | Observed mass should match the calculated exact mass of the modified small molecule. |
| HPLC | Purity assessment | A single major peak indicating the purity of the final compound. |
Part 2: Biophysical and Cellular Evaluation
After successful synthesis and characterization, the next critical step is to evaluate the impact of the methoxyethyl spacer on the inhibitor's biological properties.
Impact on Physicochemical Properties
The introduction of a hydrophilic methoxyethyl spacer is expected to alter the physicochemical properties of the parent molecule.
| Property | Expected Impact | Analytical Method |
| Solubility | Increase in aqueous solubility | Kinetic or thermodynamic solubility assays. |
| Lipophilicity (LogP/LogD) | Decrease in LogP/LogD | Shake-flask method or computational prediction.[3] |
Cellular Permeability Assays
Assessing how the modification affects the molecule's ability to cross the cell membrane is crucial.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[19]
Workflow for PAMPA:
Caption: Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Protocol:
-
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen™).
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and control compounds with known permeability.
-
Plate reader for UV-Vis or fluorescence detection.
-
-
Procedure: a. Coat the filter of the donor plate with the phospholipid solution. b. Add the test compound solution in PBS to the wells of the donor plate. c. Add fresh PBS to the wells of the acceptor plate. d. Place the donor plate into the acceptor plate, forming a "sandwich". e. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours). f. After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS). g. Calculate the permeability coefficient (Pe) using the provided manufacturer's equations.[19]
Target Engagement Assays
It is essential to confirm that the modified inhibitor still binds to its intended target within a cellular context.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[20][21]
Workflow for CETSA:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Materials:
-
Cultured cells expressing the target protein.
-
Test compound and vehicle control (e.g., DMSO).
-
PBS and cell lysis buffer.
-
PCR tubes or plates.
-
Thermocycler.
-
Centrifuge.
-
Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader).
-
-
Procedure: a. Treat cultured cells with the test compound or vehicle control for a specified time. b. Harvest and resuspend the cells in PBS. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes). e. Lyse the cells by freeze-thaw cycles or with a lysis buffer. f. Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation. g. Analyze the amount of soluble target protein in the supernatant by Western blot or another quantitative protein detection method. h. Plot the amount of soluble protein as a function of temperature to generate a melting curve. i. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[20]
Conclusion
The incorporation of methoxyethyl spacers represents a versatile and powerful strategy in small molecule drug discovery. By carefully selecting the synthetic methodology and rigorously evaluating the resulting physicochemical and biological properties, researchers can effectively optimize their lead compounds. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this technique, ultimately contributing to the development of safer and more effective therapeutics.
References
-
Creative PEGWorks. (n.d.). PEG Linkers: Structure, Applications & Contributions. Retrieved from [Link]
-
PLOS ONE. (2015). Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. Retrieved from [Link]
-
Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
-
Wikipedia. (2024). Click chemistry. Retrieved from [Link]
-
ACS Chemical Biology. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]
-
Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. Retrieved from [Link]
-
Creative PEGWorks. (n.d.). Current drug research on PEGylation with small molecular agents. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
SpringerLink. (2023). Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). Retrieved from [Link]
-
Expert Opinion on Drug Metabolism & Toxicology. (2011). Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Retrieved from [Link]
-
Journal of Angiotherapy. (2015). Permeation thresholds for hydrophilic small biomolecules across microvascular and epithelial barriers are predictable on basis of conserved biophysical properties. Retrieved from [Link]
-
PubMed. (2006). Purification of pegylated proteins. Retrieved from [Link]
-
YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Retrieved from [Link]
-
The ICR Publications Repository. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]
-
La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]
-
MDPI. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Retrieved from [Link]
-
ResearchGate. (2006). Purification of PEGylated Proteins. Retrieved from [Link]
-
SpringerLink. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Retrieved from [Link]
-
Molecules. (2021). Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. Retrieved from [Link]
-
Molecules. (2018). NMR Characterization of RNA Small Molecule Interactions. Retrieved from [Link]
-
Scientific Reports. (2017). The effect of spacers in dual drug-polymer conjugates toward combination therapeutic efficacy. Retrieved from [Link]
-
ResearchGate. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthetic procedure of the Spacer molecules. (b) Synthetic procedure of the drug-conjugated and surface-modified AuNPs. Retrieved from [Link]
-
RSC Publishing. (2021). Theoretical insights into spacer molecule design to tune stability, dielectric, and exciton properties in 2D perovskites. Retrieved from [Link]
Sources
- 1. PEGylated Drug Bioanalysis by NMR [intertek.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. latrobe.edu.au [latrobe.edu.au]
- 17. enovatia.com [enovatia.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of 1-(4-Aminobutoxy)-2-methoxyethane intermediates
Technical Support Center: Improving Solubility of 1-(4-Aminobutoxy)-2-methoxyethane Intermediates
Topic: Solubility Optimization & Handling Guide for CAS 1016723-60-6 and Derivatives Audience: Medicinal Chemists, Process Chemists, PROTAC/ADC Researchers Version: 2.0 (Current as of Feb 2026)
Core Directive: The Amphiphilic Challenge
1-(4-Aminobutoxy)-2-methoxyethane (CAS: 1016723-60-6) represents a class of "hybrid" linkers critical in PROTAC and ADC development. Unlike pure PEG chains (highly hydrophilic) or pure alkyl chains (lipophilic), this molecule possesses a dual nature :
-
Hydrophilic Domain: The methoxy-ethoxy ether linkage (
) mimics PEG, recruiting water and polar solvents. -
Lipophilic Domain: The butyl spacer (
) drives aggregation in aqueous media and solubility in organics.
The Solubility Paradox: This amphiphilicity often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization. The intermediate refuses to settle as a solid in non-polar solvents but is too soluble to precipitate from polar ones. This guide provides the engineering controls to force this molecule into submission.
Troubleshooting Guide: Symptom-Based Solutions
Scenario A: "My intermediate turns into a sticky oil instead of a solid."
Diagnosis: Oiling out (Phase Separation). Cause: You are likely attempting to precipitate a salt (HCl or TFA) using a standard "Solvent/Anti-solvent" method (e.g., DCM/Ether). The lattice energy of the crystal is lower than the solvation energy of the amorphous oil phase. Solution:
-
Stop adding anti-solvent immediately.
-
Switch to the "Cloud Point Annealing" Protocol (See Protocol 1).
-
Reasoning: Rapid addition of anti-solvent traps solvent molecules within the amine network, preventing crystal packing. You need a slow thermodynamic equilibrium.
Scenario B: "The free amine is streaking on my silica column."
Diagnosis: Acid-Base Interaction with Stationary Phase.
Cause: The primary amine (
-
Modifier: Add 1% Triethylamine (TEA) or 1%
to your mobile phase. -
Alternative: Use Neutral Alumina instead of Silica.
-
Reasoning: The base modifier competitively binds to silanols, shielding the product amine and allowing it to elute freely.
Scenario C: "My Fmoc-protected intermediate is insoluble in Methanol."
Diagnosis: Hydrophobic Dominance. Cause: The Fmoc group is bulky and aromatic, overwhelming the short PEG-like hydrophilicity. Solution:
-
Solvent System: Switch to DMF or NMP for reactions. For purification, use DCM/MeOH mixtures (9:1), not pure MeOH.
-
Reasoning: The
stacking of Fmoc groups requires aprotic polar solvents or halogenated solvents to disrupt aggregation.
Technical Protocols
Protocol 1: Anti-Oiling Crystallization (The "Cloud Point" Method)
Use this when your amine salt (HCl/TFA) forms an oil in Ether/Hexanes.
-
Dissolution: Dissolve the crude oil in the minimum amount of Isopropyl Alcohol (IPA) or Acetone at 40°C.
-
Seeding (Critical): If you have any solid seed crystal, add it now. If not, scratch the glass side vigorously.
-
Titration: Add Diisopropyl Ether (DIPE) or MTBE dropwise only until a faint, persistent cloudiness appears. STOP.
-
Annealing: Stir at room temperature for 30 minutes. The oil droplets should slowly solidify as they exchange solvent.
-
Completion: Once the cloudiness turns to particulate solid, continue adding the anti-solvent slowly (1 mL/min).
-
Cooling: Cool to 0°C slowly (10°C/hour). Rapid cooling re-triggers oiling.
Protocol 2: Hygroscopic Handling (The "Dry Box" Simulation)
The free amine absorbs
-
Storage: Store strictly as the HCl salt if possible. The free base should be stored under Argon at -20°C.
-
Weighing: Do not weigh the free amine in open air for >2 minutes.
-
Recovery: If the amine has absorbed water (looks wet), dissolve in DCM, dry over anhydrous
, filter, and concentrate. Do not use heat (amines can oxidize).
Data Presentation: Solubility Matrix
Table 1: Solubility Profile of 1-(4-Aminobutoxy)-2-methoxyethane Derivatives
| Solvent | Free Amine (Base) | HCl Salt | N-Boc Intermediate | N-Fmoc Intermediate | Recommendation |
| Water | Soluble (pH > 8) | Very Soluble | Insoluble | Insoluble | Use Water/ACN for Reverse Phase |
| DCM | Very Soluble | Soluble | Very Soluble | Soluble | Best for extraction/loading |
| Methanol | Soluble | Soluble | Soluble | Sparingly Soluble | Good for transfers |
| Diethyl Ether | Soluble | Insoluble (Oils) | Soluble | Insoluble | Avoid for crystallization (use MTBE) |
| Hexanes | Sparingly Soluble | Insoluble | Sparingly Soluble | Insoluble | Use only as wash |
| DMSO | Soluble | Soluble | Soluble | Soluble | Universal solvent (hard to remove) |
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the optimal purification method based on intermediate state.
Figure 2: The "Oiling Out" Mechanism
Caption: Thermodynamic competition between lattice formation and liquid-liquid phase separation (LLPS).
Frequently Asked Questions (FAQ)
Q: Can I use HCl in Dioxane to deprotect the Boc group? A: Yes, but be careful. The resulting HCl salt of 1-(4-Aminobutoxy)-2-methoxyethane is highly hygroscopic.
-
Recommendation: Use TFA/DCM (1:1) instead. The TFA salt is often an oil, but it can be easier to wash with ether to remove non-polar impurities before converting to the HCl salt via ion exchange if a solid is strictly required.
Q: Why does my yield drop during aqueous workup? A: The "methoxy-ethoxy" tail makes the molecule water-soluble.
-
Fix: Do not use simple water washes. Use Brine (saturated NaCl) to "salt out" the organic product. Re-extract the aqueous layer with Chloroform/Isopropanol (3:1) to recover lost material.
Q: Is the linker stable in basic conditions? A: The ether linkages are stable, but the primary amine is reactive. Avoid strong bases (NaOH) if you have other electrophiles present (e.g., esters) to prevent polymerization or hydrolysis. Mild bases like DIPEA or TEA are safe.
References
-
BenchChem Technical Support . (2025). Solubility Profile of Amino-PEG12-Boc and Related Linkers. Retrieved from
-
MedChemExpress (MCE) . (2025). Amino-PEG4-C2-amine: Product Properties and Handling. Retrieved from
-
Sigma-Aldrich . (2025). 1-(4-aminobutoxy)-2-methoxyethane (CAS 1016723-60-6) Product Sheet. Retrieved from [1]
-
PrecisePEG . (2025). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Retrieved from
-
Biofargo . (2026).[2][3] PEG-6000 Problems & Troubleshooting: Solubility and Precipitation. Retrieved from
Sources
Preventing cyclization side reactions in amino ether synthesis
A Guide to Preventing and Troubleshooting Cyclization Side Reactions
Welcome to the technical support center for amino ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with intramolecular cyclization during the synthesis of amino ethers. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome these common hurdles.
Understanding the Problem: The Inevitable Ring Closure
The synthesis of acyclic amino ethers is often plagued by a competing intramolecular reaction that leads to the formation of cyclic ethers or lactams. This occurs because the amino and hydroxyl groups, or their derivatives, can act as internal nucleophiles, attacking an electrophilic center within the same molecule. This guide will walk you through the common causes of these side reactions and provide robust strategies to favor your desired linear product.
Troubleshooting Guide: Common Synthesis Methods
This section addresses specific issues encountered during the two primary methods for amino ether synthesis: the Williamson ether synthesis and the Mitsunobu reaction.
Issue 1: Williamson Ether Synthesis Yields a Cyclic Ether
Question: I am attempting to synthesize a linear amino ether via a Williamson ether synthesis by reacting an amino alcohol derivative with an alkyl halide. However, my main product is a cyclic ether. What is happening and how can I fix it?
Answer: This is a classic case of an intramolecular Williamson ether synthesis outcompeting the desired intermolecular reaction.[1][2][3] The alkoxide, formed by deprotonating the hydroxyl group, is attacking the electrophilic carbon bearing the leaving group within the same molecule.[1][2][3]
Root Cause Analysis & Corrective Actions:
-
Premature Deprotonation and Proximity: The amino and alcohol functionalities are in close proximity, making intramolecular cyclization kinetically favorable, especially for the formation of 5- and 6-membered rings.[1][3][4]
-
Reaction Conditions: The choice of base and reaction temperature can significantly influence the outcome.
Experimental Protocol: Minimizing Intramolecular Cyclization
Objective: To favor the intermolecular Williamson ether synthesis and minimize the formation of the cyclic ether byproduct.
Step-by-Step Protocol:
-
Protect the Amine: The most critical step is to protect the amino group to prevent it from acting as a nucleophile or interfering with the reaction.[5][6] A carbamate protecting group like tert-Butoxycarbonyl (Boc) is an excellent choice due to its stability and ease of removal under acidic conditions.[7]
-
Procedure: Dissolve your amino alcohol in a suitable solvent (e.g., Dichloromethane). Add Di-tert-butyl dicarbonate (Boc)₂O and a mild base like triethylamine. Stir at room temperature until the starting material is consumed (monitor by TLC). Work up to isolate the N-Boc protected amino alcohol.
-
-
Controlled Deprotonation of the Alcohol: Add the alkylating agent before adding a strong base to deprotonate the alcohol. This ensures that the electrophile is present at a high concentration when the nucleophilic alkoxide is generated, favoring the intermolecular reaction.
-
Procedure: To a solution of the N-Boc protected amino alcohol and the alkyl halide in an aprotic solvent like THF, slowly add a strong base such as sodium hydride (NaH) at 0 °C.[4] The slow addition ensures that the concentration of the alkoxide remains low at any given time.
-
-
Optimize Reaction Temperature: Lowering the reaction temperature can help favor the desired intermolecular reaction, as intramolecular reactions often have a lower activation energy.
-
Leaving Group Choice: Ensure you are using a good leaving group on your alkylating agent, such as iodide or tosylate, to promote a rapid SN2 reaction.[4]
Issue 2: Mitsunobu Reaction Leads to Cyclization
Question: I am using a Mitsunobu reaction to form an ether linkage with an amino alcohol, but I am observing significant amounts of a cyclic side product. Why is this happening?
Answer: The Mitsunobu reaction proceeds through an alkoxyphosphonium intermediate, which is a highly activated leaving group.[8][9][10] If the nucleophilicity of the external nucleophile is low, or if the amino group is not adequately protected, the internal amino group can act as the nucleophile, leading to cyclization.
Root Cause Analysis & Corrective Actions:
-
Nucleophilicity of the Amine: A free amine is a potent nucleophile and can readily displace the activated alcohol.
-
Acidity of the External Nucleophile: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13).[10] If the external nucleophile is not sufficiently acidic, the reaction can be sluggish, providing more opportunity for the intramolecular side reaction to occur.[10]
Troubleshooting Workflow: Mitsunobu Reaction
The Critical Role of Protecting Groups
The judicious use of protecting groups is paramount in preventing cyclization side reactions in amino ether synthesis.[5][6][7] A protecting group masks the reactivity of the amino group, preventing it from acting as an internal nucleophile.[5]
Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Stable to base, hydrogenolysis. Labile to acid. | Trifluoroacetic acid (TFA), HCl in dioxane.[11] | Excellent for general use. |
| Benzyloxycarbonyl | Z (or Cbz) | Stable to acid, base. Cleaved by hydrogenolysis. | H₂/Pd, HBr in acetic acid.[11] | Useful when acid-labile groups are present. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable to acid, hydrogenolysis. Labile to base. | Piperidine in DMF.[6][11] | Ideal for solid-phase peptide synthesis and when acid-sensitive groups are present. |
| Benzyl | Bn | Stable to acid, base, and nucleophiles. | Hydrogenolysis (H₂/Pd). | Very stable, but deprotection can be challenging with certain substrates. |
| p-Toluenesulfonyl | Ts (Tosyl) | Very stable to a wide range of conditions. | Strong acid (HBr, H₂SO₄) or strong reducing agents (Na/liquid NH₃).[6] | High stability can make deprotection difficult. |
Orthogonal Protection Strategy
In complex syntheses, employing an orthogonal protection strategy is highly advantageous. This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection of one functional group while others remain protected.[5][6] For example, using a Boc group for the amine and a silyl ether for a hydroxyl group allows for selective deprotection of either group without affecting the other.
Frequently Asked Questions (FAQs)
Q1: Can I use a milder base than NaH for the Williamson ether synthesis?
A1: While NaH is very effective, other strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be used. The key is to ensure complete deprotonation of the alcohol to form the alkoxide.
Q2: My starting material is a secondary amino alcohol. Are there any special considerations?
A2: Yes. Secondary amines are also nucleophilic and should be protected. The steric hindrance around the secondary amine might make protection slightly more challenging, so you may need to use more forcing conditions or a more reactive protecting group precursor.
Q3: I am working with a molecule that is sensitive to acidic conditions. Which amine protecting group should I use?
A3: The Fmoc group is an excellent choice as it is removed under mild basic conditions (e.g., piperidine in DMF), thus avoiding acid-catalyzed degradation of your molecule.[6][11] Alternatively, the Z group, which is removed by hydrogenolysis, is also a good option if your molecule does not contain other reducible functional groups.[11]
Q4: Is it possible to perform an intramolecular cyclization intentionally to form a specific cyclic amino ether?
A4: Absolutely. Intramolecular Williamson ether synthesis is a powerful method for constructing cyclic ethers, particularly 5- and 6-membered rings.[1][2][3] By choosing a substrate with a hydroxyl group and a good leaving group at an appropriate distance, you can favor the formation of the cyclic product.
Q5: Are there alternative methods for amino ether synthesis that avoid these issues?
A5: Yes, methods such as the reductive amination of alkoxy aldehydes or the addition of alcohols to activated aziridines can be viable alternatives depending on the specific target molecule. Additionally, multicomponent reactions have been developed for the one-pot synthesis of β-amino ethers.[12]
References
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015, January 15). Multicomponent versus domino reactions: One-pot free-radical synthesis of β-amino-ethers and β-amino-alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
ACS Publications. (2017, November 20). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2010, August). Synthesis of the C-13 Side-Chain of Taxol. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Retrieved from [Link]
-
PubMed. (2022, January 14). Total Synthesis of Paclitaxel. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2009, August). Synthesis of paclitaxel C13 side chain. Retrieved from [Link]
-
Organic Chemistry Portal. (2022, April 4). The Li Synthesis of Paclitaxel (Taxol®). Retrieved from [Link]
-
Wikipedia. (n.d.). Paclitaxel total synthesis. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
QYAOBIO. (n.d.). Cyclic Peptide - Peptide Cyclization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
ACS Publications. (2010, May 12). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective α-Amination of Ethers Using Stable N-Chloroimides and Lithium tert-Butoxide. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
MDPI. (2021, February 12). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Approaches for peptide and protein cyclisation. Retrieved from [Link]
-
PubMed. (2011, December 2). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Retrieved from [Link]
-
Who we serve. (n.d.). Strategies for the Synthesis of Cyclic Ethers of Marine Natural Products. Retrieved from [Link]
Sources
- 1. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Multicomponent versus domino reactions: One-pot free-radical synthesis of β-amino-ethers and β-amino-alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Ether Amine Reaction Mixtures
Welcome to the Technical Support Center for the purification of polar ether amine reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these often-recalcitrant compounds. The inherent polarity and basicity of amines, combined with the ether functionality, can lead to a host of purification issues, from poor chromatographic resolution to difficulties in isolation.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities. The methodologies and explanations provided are grounded in established chemical principles and field-proven experience to ensure scientific integrity and practical success.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of your polar ether amine. Each issue is presented in a question-and-answer format, offering not just a solution, but a detailed explanation of the underlying principles.
Chromatography Challenges
Q1: My polar ether amine is streaking badly on my silica gel column, and I'm getting poor separation. What's happening and how can I fix it?
A1: Streaking on silica gel is a classic problem when dealing with amines.[1][2][3] The root cause is the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[4] This interaction leads to a non-ideal equilibrium, causing the compound to move unevenly down the column, resulting in broad, streaky bands.
Causality Explained: The lone pair of electrons on the nitrogen of your amine readily interacts with the acidic protons of the silica gel. This acid-base interaction is often stronger than the desired partitioning between the stationary and mobile phases, leading to poor chromatographic performance.
Solutions & Protocols:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent to compete with your amine for the acidic sites on the silica.[2][4][5]
-
Triethylamine (Et₃N): Add 0.1-2% triethylamine to your solvent system. A good starting point is 1%.[2][6] This will neutralize the acidic sites on the silica gel.
-
Ammonia: A solution of methanol saturated with ammonia (e.g., 7N methanolic ammonia) can be used as a polar component in your eluent system (e.g., 1-10% in dichloromethane).[4][5] This is particularly effective for very polar amines.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[7][8]
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for amine purification.[4]
-
Reversed-Phase Chromatography (C18): For highly polar amines, reversed-phase chromatography can be an excellent option.[9][10] The stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid) is used.
-
Experimental Protocol: Optimizing a Mobile Phase with Triethylamine
-
TLC Analysis: Prepare several TLC chambers with your chosen solvent system (e.g., ethyl acetate/hexanes). In each chamber, add a small amount of a co-spotting solution of your crude mixture and a version with 1% triethylamine added to the eluent.
-
Observation: Compare the TLC plates. You should observe a significant reduction in streaking and a more defined spot for your amine in the lane with triethylamine.
-
Column Preparation: Prepare your column as usual, but equilibrate it with the optimized mobile phase containing triethylamine before loading your sample.
Q2: My polar ether amine either stays at the baseline or shoots through the column with the solvent front in normal-phase chromatography. How do I get an appropriate retention factor (Rf)?
A2: This "all or nothing" behavior is common with highly polar compounds. It indicates a significant mismatch between the polarity of your compound and the eluting power of your mobile phase.
Causality Explained: If your compound remains at the baseline, the mobile phase is not polar enough to displace it from the highly polar silica gel. Conversely, if it moves with the solvent front, the mobile phase is too polar, and there is no retention.
Solutions & Protocols:
-
Systematic Solvent Screening: A systematic approach to choosing your solvent system is crucial.
-
Start with a Standard System: A common starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[5]
-
Gradual Polarity Increase: Begin with a low percentage of the more polar solvent (e.g., 1% MeOH in DCM) and gradually increase it (e.g., 2%, 5%, 10%) while monitoring the Rf by TLC.
-
Consider a Ternary System: For fine-tuning, a three-component system can be beneficial. For example, a mix of hexane, ethyl acetate, and methanol can offer more control over polarity.
-
-
Employing HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique specifically designed for the retention and separation of highly polar compounds.[10][11] In HILIC, a polar stationary phase (like silica or a diol-functionalized phase) is used with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).
Data Presentation: Common Solvent Systems for Polar Amine Chromatography
| Solvent System | Polarity | Typical Use Case |
| Ethyl Acetate / Hexanes | Low to Medium | For less polar amines. |
| Dichloromethane / Methanol | Medium to High | A versatile system for many polar amines.[5] |
| Dichloromethane / Methanolic Ammonia | High | For very polar or stubborn amines that streak.[5] |
| Acetonitrile / Water / Acetic Acid | High (Reversed-Phase) | For highly water-soluble amines.[12] |
Extraction & Work-up Issues
Q3: I'm performing an acid-base extraction to purify my polar ether amine, but I'm getting a low recovery. Where is my product going?
A3: Low recovery in an acid-base extraction can be attributed to several factors, including incomplete protonation/deprotonation, emulsion formation, or the solubility of the amine salt in the organic phase.
Causality Explained: The principle of acid-base extraction relies on the differential solubility of the neutral amine in an organic solvent and its protonated salt form in an aqueous acidic solution.[13][14][15] If the amine salt has some solubility in the organic layer, or if the amine is not fully protonated, you will lose product.
Solutions & Protocols:
-
Ensure Complete Protonation:
-
Check the pH: After adding the aqueous acid, use pH paper to ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine.[13]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous acid rather than a single extraction with a large volume. This is more efficient at removing the amine from the organic layer.
-
-
Breaking Emulsions: Emulsions are common when working with polar compounds.
-
Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes resolve the issue.
-
-
Back-Extraction: After isolating the aqueous layer containing the protonated amine, wash it with a fresh portion of the organic solvent to remove any dissolved neutral organic impurities.
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purifying a polar ether amine using acid-base extraction.
Crystallization & Isolation Difficulties
Q4: My polar ether amine won't crystallize from any common solvent system. It just oils out. What can I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common for impure compounds or those with strong intermolecular forces.
Causality Explained: The high polarity and hydrogen bonding capability of your polar ether amine can lead to strong solvent interactions, hindering the formation of an ordered crystal lattice. Impurities can also disrupt this process.
Solutions & Protocols:
-
Form a Salt: A highly effective strategy for crystallizing amines is to convert them into a salt.[1][16][17] The ionic nature of the salt often leads to a more well-defined crystal lattice.
-
Protocol for HCl Salt Formation: Dissolve your purified amine in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. The resulting ammonium chloride salt can then be collected by filtration and recrystallized.[6][9]
-
-
Systematic Solvent Screening for Recrystallization:
-
Use a binary solvent system where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).[18] The two solvents must be miscible.
-
Dissolve your compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Then add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
-
Inducing Crystallization:
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to start with for purifying a novel polar ether amine?
A1: A good starting point is a combination of acid-base extraction followed by column chromatography. The extraction will remove the bulk of non-basic impurities, simplifying the subsequent chromatographic step.[14]
Q2: Should I consider using a protecting group to simplify purification?
A2: Yes, in many cases, protecting the amine can significantly simplify purification.[9][19] The most common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.[20][21] The Boc-protected amine is less polar and non-basic, making it much more amenable to standard silica gel chromatography. The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) after purification.[20][21]
Logical Relationship: The Protection-Purification-Deprotection Strategy
Caption: A strategic workflow involving amine protection to facilitate purification.
Q3: Can I use distillation to purify my polar ether amine?
A3: Distillation can be a viable method if your compound is thermally stable and has a significantly different boiling point from the impurities.[22] However, many polar ether amines have high boiling points and may decompose at the required temperatures.[23] Vacuum distillation can be employed to lower the boiling point. It is essential to ensure that the impurities are not also volatile under the distillation conditions.
Q4: What are some common causes of foaming in amine purification processes, and how can they be mitigated?
A4: In industrial settings, foaming is a common operational problem in amine treating systems.[24][25] While less common on a lab scale, it can still occur during extractions or distillations. Foaming is often caused by contaminants such as hydrocarbons, suspended solids, or degradation products that stabilize gas bubbles within the liquid.[26][27] Mitigation strategies include:
-
Filtration: Removing particulate matter before processing.
-
Inlet Separation: Ensuring that immiscible contaminants (like hydrocarbons) are separated before purification steps.[26]
-
Antifoaming Agents: In some cases, the addition of a small amount of an antifoaming agent can be effective.
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
-
Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved from [Link]
-
Protection for the AMINE.pptx. (n.d.). SlideShare. Retrieved from [Link]
-
Acid–base extraction. (2023). In Wikipedia. Retrieved from [Link]
-
Troubleshooting Amine Unit Simulations. (2008). Bryan Research & Engineering, LLC. Retrieved from [Link]
-
Amine workup. (2022). Reddit. Retrieved from [Link]
-
Amine purification. (2011). Science Forums. Retrieved from [Link]
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019). ResearchGate. Retrieved from [Link]
-
Liquid/liquid Extraction. (n.d.). Retrieved from [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Process for isolation of an organic amine. (2007). Google Patents.
-
Case studies of troubleshooting amine treating foaming—Part 1. (2019). Gas Processing & LNG. Retrieved from [Link]
-
Troubleshooting — SRU and Amine Blog. (2024). Sulfur Recovery Engineering Inc. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Amine Extraction in the Laboratory. (n.d.). Al-Mawdoo3. Retrieved from [Link]
- Purification of secondary alkyl amines. (1975). Google Patents.
-
Purification of strong polar and basic compounds. (2021). Reddit. Retrieved from [Link]
-
Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (2002). Chemical Reviews. Retrieved from [Link]
-
Extraction for Separations and Purifications. (2020). YouTube. Retrieved from [Link]
-
Developing Processes for Crystallization-Induced Asymmetric Transformation. (2000). Organic Process Research & Development. Retrieved from [Link]
-
Desiccant efficiency in solvent and reagent drying. 5. Amines. (1995). The Journal of Organic Chemistry. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. Retrieved from [Link]
-
-
Crystallization. (n.d.). Retrieved from [Link]
-
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
-
Chromotography with free amines? (2022). Reddit. Retrieved from [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. Retrieved from [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Retrieved from [Link]
- Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (1969). Google Patents.
-
Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft. Retrieved from [Link]
-
[Lab 6] Distilling Amines... Again. (2010). YouTube. Retrieved from [Link]
-
Separation of Secondary Amine and Tertiary amine. (2006). Chromatography Forum. Retrieved from [Link]
-
Functional Groups In Organic Chemistry. (2024). Retrieved from [Link]
-
For highly polar compound, how to do the purification? (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. columbia.edu [columbia.edu]
- 9. reddit.com [reddit.com]
- 10. waters.com [waters.com]
- 11. labex.hu [labex.hu]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. Amine Extraction in the Laboratory [ns2.almerja.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. community.wvu.edu [community.wvu.edu]
- 19. Protection for the AMINE.pptx [slideshare.net]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. WO2007079944A1 - Process for isolation of an organic amine - Google Patents [patents.google.com]
- 23. m.youtube.com [m.youtube.com]
- 24. scribd.com [scribd.com]
- 25. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 26. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 27. Troubleshooting — SRU and Amine Blog — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
Resolving aggregation issues in aminobutoxy linker conjugation
This guide functions as a specialized Technical Support Center for researchers encountering aggregation during the conjugation of aminobutoxy linkers . These linkers, characterized by a hydrophobic butyl spacer (
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Topic: Resolving Aggregation in Hydrophobic Spacer Conjugation
Scope: Troubleshooting precipitation, high molecular weight species (HMWS), and low recovery during the conjugation of aminobutoxy-based linkers to proteins.
Module 1: The Core Mechanism (Why is this happening?)
Before troubleshooting, you must understand the thermodynamic driver of your failure.
The "Hydrophobic Patch" Theory:
The aminobutoxy moiety introduces a non-polar butyl chain (
-
Thermodynamic Response: To minimize the entropic cost of ordering water molecules around these hydrophobic butyl chains, the antibody folds these patches against each other (inter-molecular) or onto itself (intra-molecular).
-
The Result: Non-covalent dimerization (reversible aggregation) or unfolding followed by irreversible precipitation.
Visualizing the Failure Mode:
Figure 1: The thermodynamic pathway from conjugation to aggregation. The hydrophobic butyl chain drives self-association to exclude water.
Module 2: Diagnostic Troubleshooting (Triage)
Use this decision matrix to identify the specific root cause of your aggregation.
Symptom 1: Immediate cloudiness upon adding the linker.
-
Diagnosis: Solvent Shock.
-
Cause: You likely added a hydrophobic linker dissolved in 100% organic solvent (DMSO/DMA) too quickly to the aqueous antibody solution. The local concentration of organic solvent exceeded the protein's stability threshold before mixing occurred.
-
Solution:
-
The "10% Rule": Ensure the final organic solvent concentration never exceeds 10-15% (v/v).
-
Flow Dynamics: Do not pipette directly into the solution. Place the pipette tip against the vessel wall and inject slowly while vortexing vigorously (or use a magnetic stirrer).
-
Symptom 2: Reaction is clear, but SEC-HPLC shows High Molecular Weight Species (HMWS) increasing over time.
-
Diagnosis: Colloidal Instability (High DAR).
-
Cause: The average Drug-to-Antibody Ratio (DAR) is too high. An antibody might tolerate 2-3 aminobutoxy linkers, but at DAR 6-8, the surface becomes too hydrophobic.
-
Solution:
-
Perform a Stoichiometry Scan . Set up small-scale reactions with linker:mAb molar equivalents of 4:1, 6:1, and 8:1. Plot DAR vs. % Aggregation.
-
Symptom 3: Massive loss of protein during filtration (0.2 µm).
-
Diagnosis: Filter Clogging by Micro-Aggregates.
-
Cause: Large aggregates (>200 nm) are trapping smaller soluble species.
-
Solution: Centrifuge at 10,000 x g for 5 minutes before filtration to pellet large aggregates. Do not force the liquid through the filter.
Module 3: Optimization Protocols
Protocol A: The "Cosolvent Buffering" Method
Purpose: To prevent solvent shock during the addition of aminobutoxy linkers.
| Parameter | Recommendation | Scientific Rationale |
| Organic Solvent | DMA (Dimethylacetamide) or Propylene Glycol | DMSO can sometimes induce unfolding in sensitive mAbs. DMA is often gentler for hydrophobic linkers. |
| Addition Rate | 0.1 equivalents per minute | Prevents local "hotspots" of high hydrophobicity. |
| Buffer pH | pH 7.2 - 8.0 (for NHS esters) | Keep pH as low as possible while maintaining reactivity to reduce hydrolysis competition. |
| Surfactant | 0.02% Polysorbate 80 (PS80) | PS80 binds to hydrophobic patches, preventing them from interacting with other mAb molecules. |
Step-by-Step:
-
Prepare mAb: Dilute mAb to 5 mg/mL in PBS (pH 7.4) + 0.02% PS80.
-
Prepare Linker: Dissolve aminobutoxy linker in anhydrous DMA to a concentration of 10 mM.
-
Priming: Add pure DMA to the mAb solution to reach 5% (v/v) before adding the linker. This "acclimatizes" the protein to the solvent environment.
-
Conjugation: Add the linker-DMA solution dropwise to reach the desired equivalent. Final organic volume should not exceed 15%.
-
Incubation: Incubate at 20°C for 1 hour with gentle rocking (do not vortex after reaction starts).
Protocol B: The "PEG Shielding" Strategy (Advanced)
Purpose: If the aminobutoxy linker is too hydrophobic, you must mask it.
If Protocol A fails, the linker itself is incompatible with the protein surface. You must switch to a PEGylated Aminobutoxy Linker .
-
Structure: Amino-PEG4-Butoxy-Payload
-
Mechanism: The hydrophilic PEG chain forms a hydration shell (the "water cloud") that physically blocks the hydrophobic butyl chain from touching other antibodies.
Workflow Visualization:
Figure 2: Decision tree for optimizing reaction conditions.
Frequently Asked Questions (FAQ)
Q: Can I remove aggregates using a spin column? A: No. Spin columns (desalting columns) only remove small molecules (unreacted linker). They do not separate High Molecular Weight Species (aggregates) from Monomers. You must use Size Exclusion Chromatography (SEC) or preparative Hydrophobic Interaction Chromatography (HIC) to polish the aggregate fraction.
Q: My aminobutoxy linker contains an NHS-ester. It hydrolyzes before I can add it. A: Aminobutoxy linkers are moisture-sensitive.
-
Use anhydrous DMA/DMSO (water content <50 ppm).
-
Do not store the linker in solution. Weigh and dissolve immediately before use.
-
If hydrolysis is too fast, lower the reaction pH to 7.0-7.2. NHS esters react slower at neutral pH, but hydrolysis is suppressed even more significantly, improving the overall efficiency [1].
Q: Does the "Butoxy" chain length matter? Can I use "Ethoxy"? A: Yes. The hydrophobicity correlates with alkyl chain length.
-
Ethyl (
) < Propyl ( ) < Butyl ( ). -
Switching to an Amino-ethoxy linker will reduce hydrophobicity, but ensure the shorter spacer does not sterically hinder the payload's biological activity.
References
-
Bioconjugate Techniques (3rd Edition) . Hermanson, G. T. (2013). Chapter 2: Functional Targets for Bioconjugation. Academic Press.
-
Aggregation of Antibody-Drug Conjugates: Causes and Mitigation . Cytiva Knowledge Center. (2024). Detailed review of hydrophobic linker impact on colloidal stability.
-
Hydrophobicity of Linkers in ADCs . BenchChem Technical Support. (2025).[1][2][3] Analysis of alkyl chain length (C2-C8) on aggregation propensity.
-
PEGylation Strategies to Reduce ADC Aggregation . PurePEG Application Notes. (2025). Comparative data on PEG4 vs. Alkyl linkers.
Sources
Troubleshooting low reactivity of primary amine linkers in solid-phase synthesis
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for common issues related to the low reactivity of primary amine linkers during solid-phase synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions to optimize your syntheses.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction seems to be incomplete. What is the first step in diagnosing the problem?
The critical first step is to confirm the presence of unreacted primary amines on your solid support. A qualitative colorimetric test is the most common and efficient method for this. The Kaiser test is the industry standard for detecting primary amines.[1][2][3] A positive result (typically an intense blue color) confirms that your coupling has failed or is incomplete, and troubleshooting is necessary.[4]
Before assuming a complex issue, always verify the basics:
-
Reagent Integrity: Are your amino acid derivatives, coupling reagents, and solvents fresh and anhydrous?
-
System Integrity: Is your reaction vessel and fluid path free of leaks or blockages?
Below is a general workflow for diagnosing and addressing incomplete coupling reactions.
Caption: General workflow for troubleshooting incomplete coupling.
Section 1: Analytical Protocols for Reaction Monitoring
Q2: How do I perform the Kaiser test correctly?
The Kaiser test, or ninhydrin test, is a highly sensitive method for detecting primary amines.[3] It relies on the reaction of ninhydrin with the amine to produce a characteristic dark blue color known as Ruhemann's purple.[5] A negative result (the solution and beads remain yellow or colorless) indicates the absence of free primary amines and, therefore, a complete coupling reaction.[2]
Experimental Protocol: The Kaiser Test
Reagents:
-
Reagent A: 1 mL of a 1 mM aqueous KCN solution diluted with 49 mL of pyridine.[4]
-
Reagent B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.[4]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[4]
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small, clean test tube.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.[4]
-
Place the test tube in a heating block preheated to 110°C for 5 minutes.[4]
-
Remove the tube and observe the color of the beads and the solution against a white background.
Data Interpretation:
| Observation | Interpretation | Recommended Action |
| Colorless/Yellow beads and solution | Complete Coupling: No detectable primary amines. | Proceed with the next step in your synthesis. |
| Dark Blue solution, colorless beads | Nearly Complete: Most amines have reacted. | Extend coupling time or proceed to capping. |
| Light Blue solution, Dark Blue beads | Incomplete Coupling: Significant unreacted amines remain. | Recouple using a more robust method. |
| Intense Dark Blue solution and beads | Failed Coupling: Little to no reaction occurred. | Check reagents and protocol; recouple. |
| Table based on information from Aapptec.[3] |
Q3: The Kaiser test is negative, but I am coupling to a secondary amine like proline. How can I check my reaction?
The Kaiser test is unreliable for secondary amines like proline, which produce a less intense red or brown color that can be difficult to interpret.[6] For these cases, the Chloranil test is a more suitable alternative.
Experimental Protocol: The Chloranil Test
Reagents:
-
Solution 1: 2% acetaldehyde in DMF.
-
Solution 2: 2% p-chloranil in DMF.[2]
Procedure:
-
Place a small sample of resin beads into a test tube.
-
Add 2-5 drops of Solution 1.
-
Add 2-5 drops of Solution 2.[2]
-
Let the mixture stand at room temperature for 5 minutes.[6]
-
Observe the color of the beads, preferably under a microscope.
-
A dark blue or greenish-blue color on the beads indicates the presence of unreacted secondary amines.[2][7] Colorless or yellowish beads indicate a complete reaction.[2]
Section 2: Optimizing Reaction Conditions
Q4: My coupling is consistently slow or incomplete. What are the most likely causes related to my reaction setup?
Several interrelated factors can impede the reactivity of the primary amine linker. Understanding these is key to effective troubleshooting. The core issue is often that the activated acylating agent cannot physically access the resin-bound amine due to a combination of chemical and physical barriers.
Sources
Validation & Comparative
NMR characterization of 1-(4-Aminobutoxy)-2-methoxyethane derivatives
[1]
Executive Summary: The "Invisible" Linker Challenge
1-(4-Aminobutoxy)-2-methoxyethane is a critical heterobifunctional linker used in PROTACs and antibody-drug conjugates (ADCs).[1] Its structure combines a hydrophilic methoxy-ethyl ether unit with a hydrophobic butyl spacer, terminating in a primary amine.[1]
The Analytical Problem:
Standard QC protocols often fail this molecule. In
This guide compares three characterization methodologies to establish a self-validating protocol that ensures structural integrity and salt-form identification.
Structural Logic & Spin System Analysis
Before comparing methods, we must define the spin system. The molecule (
Structure:
Theoretical Assignment Table (Free Base)
| Position | Group | Multiplicity | Approx. Shift ( | Diagnostic Value |
| A | Singlet (3H) | 3.35 - 3.38 | Internal Standard. Integral must be 3.[1]00. | |
| B | Multiplet (2H) | 3.52 - 3.56 | Overlaps with D . | |
| C | Multiplet (2H) | 3.58 - 3.65 | Distinct ether shift.[1] | |
| D | Triplet (2H) | 3.40 - 3.45 | Critical connectivity point.[1] | |
| E/F | Central Butyl | Multiplet (4H) | 1.55 - 1.68 | Often obscures solvent impurities.[1] |
| G | Triplet (2H) | 2.68 - 2.75 | pH Sensitive. Shifts downfield in salts.[1] | |
| H | Broad Singlet | 1.2 - 2.0 (varies) | Exchangeable. Invisible in |
Comparative Methodology: Solvent Selection
The choice of solvent is not merely about solubility; it determines which parts of the molecule are "visible" to the spectrometer.
Comparison 1: Chloroform-d ( ) vs. Dimethyl Sulfoxide-d6 ( )[1]
| Feature | Method A: | Method B: | Verdict |
| Amine Visibility | Poor. Protons often exchange with trace acid/water, broadening into the baseline.[1] | Excellent. H-bonding with DMSO slows exchange.[1] | Use DMSO for amine quantification. |
| Resolution | High. Sharp lines for alkyl chains. | Medium. Higher viscosity causes slight line broadening ( | Use |
| Water Peak | ~1.56 ppm (overlaps with butyl chain). | ~3.33 ppm (overlaps with Methoxy/Ether signals). | Critical Risk. Wet DMSO obscures the diagnostic methoxy signal. |
Expert Insight:
Do not rely on
for salt stoichiometry. The amine protons are too labile. If you need to prove you have the HCl salt vs. the Free Base,is mandatory because it allows you to integrate the ammonium protons ( ), which will integrate to 3H at ~8.0 ppm.
Comparative Methodology: Salt Form Identification
This linker is often synthesized as a salt to improve stability. NMR is the fastest way to distinguish the Free Base from the Hydrochloride salt.
Comparison 2: Free Base vs. Hydrochloride Salt[1]
| Signal | Free Base ( | HCl Salt ( | Mechanistic Cause |
| Deshielding. Positive charge on Nitrogen pulls electron density, shifting the adjacent protons downfield.[1] | |||
| Amine Protons | Protonation converts |
Self-Validating Experimental Protocol
This protocol ensures that the data generated is legally and scientifically defensible.
Step 1: Sample Preparation (The "Dry" Standard)
-
Mass: Weigh 10-15 mg of sample.
-
Solvent: Use 0.6 mL
(99.9% D) from a fresh ampoule.-
Why? Old DMSO absorbs water, which creates a massive peak at 3.33 ppm, obliterating your internal standard (Methoxy group).
-
-
Tube: High-precision 5mm NMR tube (Class A).
Step 2: Acquisition Parameters (Quantitative)[1]
-
Pulse Angle:
(ensures accurate integration without long delays). -
Relaxation Delay (d1): Set to 10 seconds .
-
Reasoning: The methoxy protons have long
relaxation times. A standard 1s delay will under-integrate the methoxy group, leading to a false calculation of purity.
-
-
Scans (ns): 16 or 32 (sufficient for >10mg).
Step 3: Processing & Validation Logic[1]
-
Phase & Baseline: Apply automatic phase correction followed by a manual baseline correction (Bernstein polynomial, order 1).
-
Reference: Calibrate residual DMSO quintet to 2.50 ppm.
-
Integration (The Check):
-
Set the Methoxy Singlet (~3.2 - 3.4 ppm) to exactly 3.00 .[1]
-
Check the central butyl multiplet (~1.6 ppm). It must integrate to 4.0 +/- 0.1 .
-
Pass Criteria: If the butyl chain integrates to >4.2, you have solvent contamination (likely water or grease) or unreacted starting material.
-
Visualization: Decision Workflows
Diagram 1: Solvent Selection Decision Tree
This diagram guides the researcher on which solvent to choose based on the specific analytical goal (e.g., salt determination vs. backbone verification).
Caption: Strategic selection of NMR solvent based on analytical requirements. DMSO-d6 is required for salt validation.
Diagram 2: Connectivity & COSY Correlations
This diagram visualizes the spin system connectivity, showing which protons couple to each other. This is essential for interpreting 2D COSY spectra.
Caption: Spin system map. Solid lines indicate scalar (J) coupling visible in COSY; dashed lines indicate spatial proximity (NOE).[1]
Advanced Troubleshooting
Issue: The integration of the
-
Cause: The relaxation delay (d1) is too short, or there is a "roofing effect" due to strong coupling with the adjacent methylene group.
-
Solution: Increase d1 to 15s or use a
-compensated pulse sequence.
Issue: Extra triplet observed at 3.6 ppm.
-
Cause: Likely degradation of the ether linkage or presence of free 4-aminobutanol.
-
Verification: Run a DOSY (Diffusion Ordered Spectroscopy) experiment. Small impurities will diffuse faster than the main linker molecule.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for amine shift behavior). [1]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. (Protocol source for quantitative integration).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
A Senior Application Scientist's Guide to Validating the Purity of Discrete Ether Amine Building Blocks by HPLC
Discrete ether amine building blocks, such as polyethylene glycol (PEG) linkers with amine termini, are fundamental components in modern drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and PEGylated therapeutics. The precise length and purity of these linkers are critical determinants of the final drug product's efficacy, bioavailability, and safety. Impurities, including oligomeric species or process-related contaminants, can introduce heterogeneity that complicates characterization and may impact biological activity.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of these materials. However, the unique chemical nature of ether amines—specifically their high polarity and lack of a significant UV chromophore—presents distinct analytical challenges. This guide provides an in-depth comparison of HPLC-based strategies for the robust purity validation of discrete ether amine building blocks, grounded in experimental data and field-proven insights.
The Core Challenge: Universal Detection for Non-Chromophoric Analytes
The primary obstacle in the HPLC analysis of ether amines is their invisibility to standard UV-Vis detectors.[1][2] These detectors are the workhorses of HPLC but require analytes to possess a chromophore (e.g., an aromatic ring or conjugated double bonds) to absorb light.[2][3] Since ether amines lack such moieties, alternative detection methods are necessary. The choice of detector is therefore the most critical decision in developing a validatable purity method.
Comparison of Universal HPLC Detectors
For non-volatile analytes like discrete ether amines, two principal types of universal aerosol-based detectors are employed: the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD).
-
Evaporative Light Scattering Detector (ELSD): The ELSD works by nebulizing the HPLC eluent into an aerosol, evaporating the mobile phase in a heated drift tube, and then measuring the light scattered by the remaining non-volatile analyte particles.[4][5] The amount of scattered light is proportional to the mass of the analyte.[4] ELSD is compatible with gradient elution, a significant advantage over Refractive Index (RI) detectors, and can detect any compound that is less volatile than the mobile phase.[4][5][6]
-
Charged Aerosol Detector (CAD): The CAD operates on a similar principle of nebulization and solvent evaporation but adds a subsequent step.[3][7] After solvent removal, the dried analyte particles are charged by a corona discharge, and the total charge is measured by a sensitive electrometer.[7] This provides a response that is directly proportional to the mass of the analyte, offering a more uniform response across different chemical structures compared to ELSD.[7] Studies have shown that for PEG analysis, CAD provides more accurate impurity profiles and better differentiation of quality compared to ELSD or RI detection.[8][9]
The following diagram illustrates the decision workflow for selecting an appropriate HPLC detector for ether amine analysis.
Caption: Detector selection workflow for ether amine analysis.
Data Summary: Detector Performance Comparison
| Feature | Charged Aerosol Detector (CAD) | Evaporative Light Scattering Detector (ELSD) | UV-Vis / DAD |
| Principle | Measures charge of aerosolized particles | Measures light scattered by aerosolized particles | Measures light absorbance by chromophores |
| Universality | Near-universal for non-volatile analytes[7] | Universal for non-volatile analytes[2][4] | Specific to chromophoric compounds |
| Gradient Compatibility | Excellent | Excellent[5][6] | Excellent |
| Sensitivity | High (low-nanogram)[7][10] | Moderate to High | Variable, can be extremely high |
| Response Uniformity | High, relatively independent of structure[7][10] | Variable, dependent on particle size/properties | Highly dependent on molar absorptivity |
| Applicability to Ether Amines | Excellent. Considered the gold standard for accurate quantification and impurity profiling.[8][9][11] | Good. A robust alternative to CAD, though potentially less uniform in response.[8][9][12] | Poor. Not applicable unless derivatized.[13][14] |
For the highest level of trustworthiness and accuracy in purity validation, Charged Aerosol Detection is the recommended primary technique due to its superior response uniformity for PEG-like structures.[8][9][15]
Chromatographic Strategy: Reversed-Phase vs. HILIC
Once a suitable detector is chosen, the next step is to achieve chromatographic separation of the main component from its potential impurities. Discrete ether amines are polar molecules, which complicates their retention on traditional reversed-phase columns.[16][17]
Reversed-Phase Liquid Chromatography (RPLC)
RPLC separates molecules based on hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase.[18] Highly polar analytes, like short-chain ether amines, have weak interactions with the stationary phase and may elute too early, close to the solvent front, preventing proper separation.[16][19]
Causality Behind Method Choices:
-
Column Chemistry: To retain polar amines, more polar RPLC column chemistries can be used. These include phases with polar-embedded groups or the use of 100% aqueous mobile phases, which some modern columns are designed to tolerate without phase collapse.[16][17]
-
Mobile Phase Modifiers: Ion-pairing reagents (e.g., trifluoroacetic acid, TFA) are often added to the mobile phase. TFA forms an ion pair with the protonated amine, increasing its hydrophobicity and thus its retention on the RPLC column. A concentration of 0.1% TFA is standard.[10]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for separating highly polar compounds.[18][19] It utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[20] In HILIC, water acts as the strong, eluting solvent.[16] This orthogonal separation mechanism provides excellent retention for polar analytes that are unretained in RPLC.[17][18]
Causality Behind Method Choices:
-
Enhanced Retention: HILIC is specifically designed for polar analytes, providing the retention needed for high-resolution separation of ether amines and their hydrophilic impurities.[19]
-
MS Compatibility: HILIC mobile phases, rich in organic solvent, are highly compatible with mass spectrometry, as they promote efficient desolvation and ionization in the MS source.[17]
Caption: RPLC vs. HILIC for polar analyte retention.
Data Summary: Chromatographic Mode Comparison
| Parameter | Reversed-Phase (RPLC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Diol)[20] |
| Mobile Phase | High % aqueous | High % organic (e.g., Acetonitrile)[18] |
| Elution Order | Polar compounds elute first | Non-polar compounds elute first[16] |
| Retention of Ether Amines | Generally weak; may require ion-pairing agents or specialized columns.[16] | Strong; ideal for highly polar compounds.[19] |
| Robustness | Generally considered highly robust and reproducible. | Can be sensitive to mobile phase water content and requires longer equilibration times.[20] |
| Recommendation | Suitable for longer, more hydrophobic ether amines or when HILIC is not available. | Preferred method for short, discrete, highly polar ether amines to ensure adequate retention and resolution. |
Experimental Protocols
The following protocols are provided as a self-validating system. System suitability tests (e.g., replicate injections of a standard to check for consistent retention time and peak area) should be performed before sample analysis to ensure the system is performing correctly.
Protocol 1: RPLC-CAD Method for Purity of Discrete Ether Amines
This method is robust for a general-purpose screening of ether amine building blocks.
-
Instrumentation & Columns:
-
HPLC or UHPLC system equipped with a Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column with robust bonding for use with ion-pairing agents (e.g., Thermo Scientific™ Acclaim™ 120 C18, 3 µm, 4.6 x 150 mm).
-
-
Reagents & Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (MPB): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Expertise Note: TFA serves as an ion-pairing agent to improve retention and peak shape of the amines.[10] It is volatile and compatible with CAD.
-
-
Sample Preparation:
-
Prepare a stock solution of the ether amine building block at 1.0 mg/mL in Mobile Phase A.
-
Dilute the stock solution to a working concentration of 0.1-0.5 mg/mL using Mobile Phase A. Ensure the sample is fully dissolved.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 60% B (linear gradient)
-
20-22 min: 60% to 95% B (linear gradient)
-
22-25 min: Hold at 95% B (column wash)
-
25-26 min: 95% to 5% B (return to initial)
-
26-30 min: Hold at 5% B (equilibration)
-
-
-
CAD Settings:
-
Evaporation Temperature: 35 °C (optimize as needed).
-
Gas (Nitrogen) Pressure: 35 psi.
-
Data Collection Rate: 10 Hz.
-
Protocol 2: HILIC-CAD Method for High-Resolution Purity of Polar Ether Amines
This method is superior for resolving closely related hydrophilic species.
-
Instrumentation & Columns:
-
HPLC or UHPLC system with a Charged Aerosol Detector (CAD).
-
Column: A HILIC column with an amide or silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
-
Reagents & Mobile Phase Preparation:
-
Mobile Phase A (MPA): 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid).
-
Mobile Phase B (MPB): 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid).
-
Expertise Note: Ammonium formate is a volatile salt that provides necessary conductivity to the mobile phase for good peak shape in HILIC and is fully compatible with CAD and MS.[5] The high organic content is essential for analyte retention.[18]
-
-
Sample Preparation:
-
Prepare a stock solution of the ether amine building block at 1.0 mg/mL in a 75:25 (v/v) mixture of acetonitrile and water.
-
Dilute to a working concentration of 0.1-0.5 mg/mL using the same solvent mixture.
-
Trustworthiness Note: The sample solvent must be similar in composition to the initial mobile phase to prevent peak distortion. A solvent stronger (more aqueous) than the mobile phase will cause poor peak shape.[17]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-1 min: 0% B
-
1-10 min: 0% to 50% B (linear gradient)
-
10-12 min: Hold at 50% B
-
12-13 min: 50% to 0% B (return to initial)
-
13-18 min: Hold at 0% B (equilibration)
-
-
-
CAD Settings:
-
Evaporation Temperature: 35 °C.
-
Gas (Nitrogen) Pressure: 35 psi.
-
Data Collection Rate: 10 Hz.
-
Conclusion
Validating the purity of discrete ether amine building blocks requires a methodical approach that directly addresses their inherent lack of UV absorbance and high polarity. The combination of Charged Aerosol Detection (CAD) with either Reversed-Phase or Hydrophilic Interaction Liquid Chromatography provides a robust, reliable, and universally applicable platform for this critical quality assessment. While RPLC is a workhorse technique, HILIC often provides superior resolution for highly polar, discrete PEG linkers and their impurities. By understanding the causality behind the selection of detectors and chromatographic modes, researchers and drug development professionals can implement scientifically sound, self-validating methods to ensure the quality and consistency of these essential building blocks.
References
-
Gao, S., et al. (2009). Size exclusion chromatography with Corona charged aerosol detector for the analysis of polyethylene glycol polymer. Journal of Chromatography A. [Link]
-
ResearchGate. (2009). Size exclusion Chromatography with Corona Charged Aerosol Detector for the Analysis of Polyethylene Glycol Polymer. Request PDF. [Link]
-
Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. [Link]
-
Thermo Fisher Scientific. (n.d.). Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis. LabRulez LCMS. [Link]
-
LabRulez LCMS. (n.d.). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LabRulez LCMS. [Link]
-
Springer Nature Experiments. (n.d.). PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection. Springer Nature. [Link]
-
Labcompare. (2024). Common HPLC Detector Types and Their Applications: A Practical Guide. Labcompare. [Link]
-
Lab Manager. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]
-
Wikipedia. (n.d.). Evaporative light scattering detector. Wikipedia. [Link]
-
ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification? ResearchGate. [Link]
-
Bio-Analysis Centre. (2022). Types of detectors used in HPLC. Bio-Analysis Centre. [Link]
-
Teledyne LABS. (n.d.). Evaporative Light Scattering Detection (ELSD). Teledyne LABS. [Link]
-
Hawach Scientific. (2022). What is the difference between HILIC columns VS normal/reverse columns? Hawach Scientific. [Link]
-
Peak Scientific. (2016). The principles of ELSD. Peak Scientific. [Link]
-
Phenomenex. (n.d.). Types of HPLC Detectors. Phenomenex. [Link]
-
Chrom Tech, Inc. (n.d.). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc.[Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Food Safety Institute. (n.d.). Types of Detectors in High-Performance Liquid Chromatography. Food Safety Institute. [Link]
-
ResearchGate. (2008). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Ethanolamines. SIELC Technologies. [Link]
-
G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.[Link]
-
ResearchGate. (2024). Biopharmaceutical Analysis by HPLC: Practices and Challenges. ResearchGate. [Link]
-
Reddit. (2023). HPLC trace for proof of purity. r/Chempros. [Link]
-
LCGC International. (2022). Tips & Tricks: Trouble Analyzing PEGs?. LCGC International. [Link]
-
PMC. (n.d.). Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection. PMC. [Link]
-
PMC. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products. PMC. [Link]
-
OENO One. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. [Link]
-
ResearchGate. (2015). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. [Link]
Sources
- 1. marshallscientific.com [marshallscientific.com]
- 2. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 3. b-ac.co.uk [b-ac.co.uk]
- 4. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 5. teledynelabs.com [teledynelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Size exclusion chromatography with Corona charged aerosol detector for the analysis of polyethylene glycol polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]
- 12. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. lcms.cz [lcms.cz]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. chromtech.com [chromtech.com]
- 19. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 20. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
Pharmacokinetic differences between butyl-ether and ethyl-ether linkers
Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Leads
Executive Summary: The Methylene Decision
In the rational design of heterobifunctional molecules (PROTACs, ADCs) and fragment-based drug discovery, the choice between an ethyl-ether (
While butyl-ether linkers provide extended reach (approx. 6–7 Å) and higher lipophilicity for cell penetration, they introduce significant metabolic liabilities via CYP450-mediated
This guide analyzes the pharmacokinetic (PK) trade-offs, supported by experimental protocols to validate linker selection.
Physicochemical & Pharmacokinetic Comparison[1][2][3][4]
The addition of two methylene units (
Table 1: Comparative Physicochemical Profile
| Feature | Ethyl-Ether Linker ( | Butyl-Ether Linker ( | PK Implication |
| Linker Length | ~3.5 Å | ~6.5 Å | Affects ternary complex formation (PROTACs) and steric clashes. |
| Baseline | +1.0 – 1.2 | Butyl increases lipophilicity; critical for passive permeability. | |
| Aq. Solubility | Moderate - High | Low - Moderate | Ethyl is preferred for IV formulations; Butyl may require solubilizers. |
| Rotatable Bonds | 3 | 5 | Butyl has higher entropic penalty upon binding ( |
| Metabolic Liability | Low | High | Butyl is prone to oxidative chain shortening. |
| TPSA Contribution | ~9.2 Ų | ~9.2 Ų | Identical polar surface area, but "diluted" by hydrophobic bulk in Butyl. |
Deep Dive: The Metabolic Stability Divergence
The most distinct PK difference lies in Phase I Metabolism . Ether linkers are generally stable to hydrolysis (unlike esters), but they are substrates for Cytochrome P450 (CYP) enzymes.
-
Ethyl-Ether: The short chain restricts the "fit" into the heme active site of CYP3A4/2D6, reducing the rate of
-carbon hydroxylation. -
Butyl-Ether: The extended alkyl chain acts as a "grease handle," facilitating hydrophobic interactions with the CYP active site. This promotes
-dealkylation , where hydroxylation at the -carbon leads to an unstable hemiacetal, which spontaneously collapses to release the aldehyde and the alcohol metabolite.
Visualization: Metabolic Fate & Decision Logic
Figure 1: CYP-Mediated O-Dealkylation Pathway
This diagram illustrates the mechanistic liability of the butyl-ether linker compared to the ethyl variant.
Caption: Mechanism of oxidative ether cleavage. The butyl linker's lipophilicity increases CYP affinity, accelerating the formation of the unstable hemiacetal intermediate.
Experimental Protocols for Validation
To empirically select the correct linker, you must isolate the linker's contribution to the overall PK profile. Do not rely on whole-molecule PK initially; use these self-validating in vitro assays.
Protocol A: Microsomal Stability Assessment (Intrinsic Clearance)
Objective: Quantify the metabolic liability (
-
Preparation:
-
Synthesize "Linker-Warhead" fragments (to remove E3 ligase interference) or use the full PROTAC if soluble.
-
Prepare 10 mM stock solutions in DMSO.
-
-
Incubation System:
-
Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Workflow:
-
Pre-incubate test compounds (1 µM final) with HLM for 5 min at 37°C.
-
Initiate reaction with NADPH.
-
Sample at
min. -
Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Critical Step: Monitor specifically for the
-dealkylated metabolite (mass loss of alkyl chain). If the Butyl variant shows high clearance but no dealkylated metabolite, the instability is likely in the warhead, not the linker.
-
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Determine if the Butyl linker's lipophilicity gain translates to effective permeability.
-
Setup: Use a pre-coated PAMPA plate (e.g., hexadecane/lipid artificial membrane).
-
Donor Well: Add compound (10 µM) in pH 7.4 buffer (ensure <1% DMSO).
-
Acceptor Well: Fill with fresh pH 7.4 buffer.
-
Incubation: 4 hours at Room Temperature (humidified chamber).
-
Quantification: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.
-
Calculation:
-
Decision Rule: If
but , choose Ethyl . Only choose Butyl if it significantly rescues poor permeability ( ).
-
Strategic Selection Framework
When should you switch from a standard Ethyl to a Butyl linker? Use this logic flow.
Figure 2: Linker Optimization Decision Tree
Caption: Decision logic for navigating the permeability/stability trade-off. Butyl linkers are a "rescue" tactic for permeability, not a default starting point.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1] Link
- Relevance: Discusses the impact of linker length and composition (alkyl vs. PEG) on physicochemical properties and bioactivity.
-
Goracci, L., et al. (2020). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Journal of Medicinal Chemistry. Link
- Relevance: Provides data on how linker length correl
-
Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link
- Relevance: detailed review of DMPK challenges in linker design, specifically oxid
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Link
- Relevance: Authoritative text on the mechanism of ether dealkylation and the influence of chain length on CYP kinetics.
-
Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs.[2][3][4][5][6] 1. Molecular frameworks. Journal of Medicinal Chemistry. Link
- Relevance: Foundational analysis of linker/side-chain frequencies and properties in approved drugs.
Sources
- 1. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(4-Aminobutoxy)-2-methoxyethane
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents from acquisition to disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 1-(4-Aminobutoxy)-2-methoxyethane, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in the laboratory.
Understanding the Compound: A Hazard-Based Approach
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 1-(4-Aminobutoxy)-2-methoxyethane may not be readily available, its structure—containing both an amino group and a glycol ether moiety—allows us to infer a probable hazard profile from analogous compounds like 2-Methoxyethanol. This analysis informs every subsequent step of the disposal process.
Based on related chemical structures, 1-(4-Aminobutoxy)-2-methoxyethane should be handled as a substance that is:
-
Flammable: Like many ethers, its vapors can form explosive mixtures with air and may travel to an ignition source and flash back[1].
-
Irritating: It is likely to cause skin and serious eye irritation[2].
-
Harmful: It may be harmful if swallowed, inhaled, or absorbed through the skin[1].
-
An Organ Toxin: Similar glycol ethers are known to cause damage to organs, and some carry reproductive toxicity warnings[1].
These potential hazards demand that 1-(4-Aminobutoxy)-2-methoxyethane be treated as a regulated hazardous waste.
Table 1: Anticipated Hazard Profile and Required PPE
| Hazard Classification | GHS Pictograms (Anticipated) | Required Personal Protective Equipment (PPE) |
| Flammable Liquid | 🔥 | Flame-retardant lab coat, safety glasses, closed-toe shoes. |
| Skin Irritant / Dermal Toxicity | ❗ | Nitrile gloves (or other chemically resistant gloves), lab coat. |
| Eye Irritant | ❗ | ANSI-rated safety goggles or a face shield. |
| Acute Toxicity / Health Hazard | ❗ / 💀 | Work within a certified chemical fume hood to prevent inhalation. |
The Disposal Decision Workflow
The cardinal rule for the disposal of this compound is that it must not be poured down the drain or mixed with general refuse[3][4]. All materials contaminated with 1-(4-Aminobutoxy)-2-methoxyethane must be collected as hazardous waste and disposed of through an approved waste disposal plant[1][2].
The following workflow provides a logical pathway for managing the waste stream from generation to collection.
Caption: Disposal workflow for 1-(4-Aminobutoxy)-2-methoxyethane.
Detailed Disposal and Decontamination Protocols
Adherence to standardized protocols is essential for ensuring safety and compliance. The following procedures cover the collection of waste and the management of minor spills.
Protocol A: Hazardous Waste Collection
This protocol applies to the routine collection of waste generated during experimental procedures.
-
Container Selection: Choose a container made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE). The container must be in good condition, free of damage, and have a secure, leak-proof lid[4].
-
Waste Segregation: Collect waste streams containing 1-(4-Aminobutoxy)-2-methoxyethane separately from other waste types, particularly incompatible materials like strong oxidizing agents[1][2]. It is often practical and required to segregate halogenated and non-halogenated solvent wastes[5].
-
Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department. Clearly write the full chemical name, "1-(4-Aminobutoxy)-2-methoxyethane," and list all components of any mixture. Check the boxes for relevant hazards (Ignitable, Toxic)[6].
-
Accumulation: Place the labeled container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[6]. The container must remain closed at all times except when you are actively adding waste[6][5].
-
Arrange for Disposal: Once the container is nearly full (e.g., 90% capacity) or the accumulation time limit is approaching (typically 12 months in an SAA, but institutional policies may be stricter), contact your EHS office to schedule a waste pickup[6].
Protocol B: Small Spill Decontamination and Cleanup
This protocol is for minor spills (typically <100 mL) within a chemical fume hood. For larger spills, evacuate the area and contact your EHS emergency line immediately.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: Confirm that the chemical fume hood is operating correctly.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-nitrile gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid.
-
Collect Waste: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material and place it into a designated solid hazardous waste container[1].
-
Final Decontamination: Wipe the spill area with a cloth or sponge dampened with a suitable solvent (e.g., soap and water, followed by a water rinse), ensuring the area is clean.
-
Dispose of Contaminated Materials: All used absorbent materials, gloves, and cleaning cloths are considered hazardous waste and must be placed in the sealed solid waste container for disposal.
Regulatory Compliance: The National Framework
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[7][8]. Your institution's EHS department is responsible for ensuring that all waste management practices, from your laboratory bench to the final disposal facility, comply with these federal, state, and local regulations[8][9].
By following the protocols in this guide, you are fulfilling your role as a generator of hazardous waste, which includes proper identification, segregation, and safe accumulation of chemical waste[4][9]. Never assume a chemical can be treated as non-hazardous; always consult the SDS or your EHS officer when in doubt.
References
-
Safety Data Sheet: 1,2-Dimethoxyethane - Carl ROTH. Carl ROTH. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
Chemical Waste | Environmental Health & Safety (EHS). The University of Texas at Austin. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. [Link]
-
Management of Waste - Prudent Practices in the Laboratory. (2011). National Center for Biotechnology Information, NIH. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
-
Hazardous Waste. (2026, January 6). U.S. Environmental Protection Agency. [Link]
-
Step-by-Step Guide to Better Laboratory Management Practices. Washington State Department of Ecology. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Navigating the Unseen: A Guide to Safely Handling 1-(4-Aminobutoxy)-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Dual-Threat
The primary hazards associated with 1-(4-Aminobutoxy)-2-methoxyethane can be inferred from its structure: a primary amine and an ether linkage. This combination necessitates a cautious approach, anticipating both corrosive and flammable properties.
-
Amine Group: Primary amines are often corrosive to the skin and eyes and can be respiratory irritants.[1][2] They can cause chemical burns upon direct contact and may be harmful if inhaled or ingested.
-
Ether Group: Ethers are typically volatile and highly flammable.[3] Their vapors can form explosive mixtures with air and may travel considerable distances to an ignition source.[4][5] A significant, though less immediate, danger is the potential for peroxide formation upon exposure to air and light, which can lead to violent explosions.[6]
Given these potential hazards, a rigorous and proactive approach to personal protection is paramount.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against the potential hazards of 1-(4-Aminobutoxy)-2-methoxyethane. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in a Fume Hood) | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Flame-resistant lab coat (fully buttoned) | Not generally required if work is performed in a certified chemical fume hood. |
| Weighing and Transferring (Outside of a Glove Box) | Chemical splash goggles and a face shield | Double-gloving with chemical-resistant gloves (Nitrile or Neoprene) | Flame-resistant lab coat and a chemical-resistant apron | An appropriate respirator may be necessary if vapors or aerosols are generated.[1][7] |
| Large-Scale Operations or Spills | Chemical splash goggles and a full-face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over an inner pair of nitrile gloves | Chemical-resistant suit or coveralls | A self-contained breathing apparatus (SCBA) should be used in the event of a large spill or release in a poorly ventilated area.[4][8] |
Operational Plan: Step-by-Step Protocols for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk. The following steps provide a framework for the safe handling of 1-(4-Aminobutoxy)-2-methoxyethane.
Preparation and Engineering Controls
-
Work Area Designation: All work with 1-(4-Aminobutoxy)-2-methoxyethane should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][9]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand, not combustible materials like sawdust) and neutralizing agents for amines should be readily available.[3]
-
Fire Extinguisher: A dry chemical or carbon dioxide fire extinguisher should be located near the work area.[3]
Donning PPE: A Deliberate Sequence
Handling and Storage
-
Grounding: When transferring the chemical, ensure all containers are properly grounded to prevent static discharge, which could ignite flammable vapors.[5][10]
-
Inert Atmosphere: For prolonged storage, consider keeping the material under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.
-
Container Labeling: All containers must be clearly labeled with the chemical name, concentration, and associated hazards.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][3] The storage location should be separate from oxidizing agents and acids.[6]
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step to prevent cross-contamination.
-
Gloves: Remove the outer pair of gloves first, turning them inside out.
-
Gown/Apron: Remove the gown or apron by rolling it down and away from the body.
-
Goggles/Face Shield: Remove eye and face protection from the back of the head.
-
Mask/Respirator: Remove the mask or respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[11]
Disposal Plan: Responsible Waste Management
Contaminated materials and excess 1-(4-Aminobutoxy)-2-methoxyethane must be disposed of as hazardous waste.
-
Waste Segregation: Segregate waste containing this chemical from other waste streams.
-
Containers: Use clearly labeled, sealed containers for all waste.
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of flammable and corrosive chemical waste. Do not pour down the drain.[3]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Spill: Evacuate the area. For small spills, use a spill kit with appropriate absorbent materials, working from the outside in. For large spills, evacuate the laboratory and contact the institutional emergency response team.[3]
This guide provides a foundational framework for the safe handling of 1-(4-Aminobutoxy)-2-methoxyethane. It is imperative that researchers supplement this information with a thorough review of their institution's specific safety protocols and conduct a comprehensive risk assessment before beginning any new procedure.
References
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
-
10 Tips Working Safely with corrosives - Chemsafe. (2025, October 15). Retrieved from [Link]
-
Petroleum Ether Material Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). Retrieved from [Link]
-
material safety data sheet - petroleum ether 40-60°c ar. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Ethers | Health & Safety | Health and Safety Department. (2024, July 22). Retrieved from [Link]
-
Laboratory Safety Guidelines. (n.d.). Retrieved from [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved from [Link]
-
Use of Ether - Environment, Health & Safety. (n.d.). Retrieved from [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. chemsafe.ie [chemsafe.ie]
- 3. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
